molecular formula C4H8ClN B1338645 But-3-yn-2-amine hydrochloride CAS No. 42105-26-0

But-3-yn-2-amine hydrochloride

Cat. No.: B1338645
CAS No.: 42105-26-0
M. Wt: 105.56 g/mol
InChI Key: YSJBFJIMQKWSDK-UHFFFAOYSA-N
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Description

But-3-yn-2-amine hydrochloride is a useful research compound. Its molecular formula is C4H8ClN and its molecular weight is 105.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-yn-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJBFJIMQKWSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505072
Record name But-3-yn-2-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42105-26-0
Record name But-3-yn-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-3-yn-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-But-3-yn-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-But-3-yn-2-amine hydrochloride, a valuable chiral building block in organic synthesis and drug discovery. The document details a potential synthetic pathway and outlines the analytical techniques used to verify the structure, purity, and stereochemistry of the target compound.

Introduction

(S)-But-3-yn-2-amine, also known as (S)-1-methylprop-2-ynylamine, is a chiral propargylamine that serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a stereocenter adjacent to an alkyne functionality, makes it a versatile precursor for the introduction of chirality and further molecular elaboration. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent synthetic transformations. This guide will focus on a plausible synthetic approach and the detailed characterization of (S)-But-3-yn-2-amine hydrochloride.

Synthesis of (S)-But-3-yn-2-amine Hydrochloride

The synthesis of enantiomerically pure (S)-But-3-yn-2-amine can be approached through several strategies, including asymmetric synthesis or the resolution of a racemic mixture. One common and effective method involves the use of a chiral auxiliary, such as a derivative of a chiral amine, to direct the stereochemical outcome of the reaction. A subsequent deprotection and salt formation step yields the desired hydrochloride salt.

A potential synthetic pathway is the diastereoselective addition of an alkynyl nucleophile to a chiral imine or imine equivalent derived from a readily available chiral amine.

Synthesis_Workflow cluster_0 Synthesis of (S)-But-3-yn-2-amine cluster_1 Salt Formation Starting_Materials Chiral Amine Auxiliary & Acetaldehyde Chiral_Imine Formation of Chiral Imine Starting_Materials->Chiral_Imine Condensation Alkynylation Diastereoselective Alkynylation Chiral_Imine->Alkynylation e.g., Ethynylmagnesium bromide Deprotection Auxiliary Cleavage Alkynylation->Deprotection Acidic Hydrolysis Free_Amine (S)-But-3-yn-2-amine Deprotection->Free_Amine HCl_Salt (S)-But-3-yn-2-amine Hydrochloride Free_Amine->HCl_Salt Treatment with HCl in an organic solvent

Caption: Synthetic workflow for (S)-But-3-yn-2-amine hydrochloride.

Experimental Protocol: Synthesis

Materials:

  • Chiral amine auxiliary (e.g., (R)-(-)-2-phenylglycinol)

  • Acetaldehyde

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Dehydrating agent (e.g., anhydrous magnesium sulfate)

  • Ethynylmagnesium bromide solution in THF

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Formation of the Chiral Imine: To a solution of the chiral amine auxiliary in an anhydrous solvent, add acetaldehyde dropwise at a low temperature (e.g., 0 °C). Stir the reaction mixture for a specified time, then add a dehydrating agent. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude chiral imine.

  • Diastereoselective Alkynylation: Dissolve the crude chiral imine in an anhydrous solvent and cool the solution to a low temperature (e.g., -78 °C). Add the ethynylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up and Isolation: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Auxiliary Cleavage (Deprotection): Treat the crude product with an acidic solution to cleave the chiral auxiliary. Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution) and extract the free amine into an organic solvent.

  • Formation of the Hydrochloride Salt: To a solution of the purified (S)-But-3-yn-2-amine in an appropriate solvent (e.g., diethyl ether), add a solution of hydrochloric acid in an organic solvent (e.g., ethanol or diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (S)-But-3-yn-2-amine hydrochloride as a solid.

Characterization of (S)-But-3-yn-2-amine Hydrochloride

The structure, purity, and stereochemistry of the synthesized (S)-But-3-yn-2-amine hydrochloride must be confirmed through various analytical techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Chiral Properties Product (S)-But-3-yn-2-amine Hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation IR FTIR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight MP Melting Point Product->MP Purity Assessment OR Optical Rotation Product->OR Enantiomeric Purity

Caption: Characterization workflow for (S)-But-3-yn-2-amine hydrochloride.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₄H₈ClN
Molecular Weight105.57 g/mol
CAS Number1414960-66-9
AppearanceSolid[1]
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is crucial for confirming the proton environment in the molecule. The expected signals for (S)-But-3-yn-2-amine hydrochloride would include: a doublet for the methyl protons, a multiplet for the methine proton, a singlet for the acetylenic proton, and a broad signal for the ammonium protons.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals would correspond to the methyl carbon, the methine carbon, and the two sp-hybridized carbons of the alkyne.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present. Characteristic absorption bands for (S)-But-3-yn-2-amine hydrochloride would include: N-H stretching of the ammonium salt, C-H stretching of the alkyne, C≡C stretching, and C-H bending vibrations.

3.2.4. Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For the free base, (S)-But-3-yn-2-amine, the molecular ion peak would be expected at m/z = 69.11.[2]

Table of Expected Spectroscopic Data:

TechniqueFunctional Group/ProtonExpected Chemical Shift/Frequency
¹H NMR -CH₃Doublet
-CH(NH₃⁺)-Multiplet
-C≡CHSinglet
-NH₃⁺Broad Singlet
¹³C NMR -CH₃~10-25 ppm
-CH(NH₃⁺)-~30-50 ppm
-C≡CH~70-90 ppm
-C≡CH~70-90 ppm
FTIR (cm⁻¹) N-H Stretch (Ammonium)Broad, ~3000-2800
C-H Stretch (Alkyne)~3300
C≡C Stretch (Alkyne)~2100 (weak)
Chiral and Thermal Analysis

3.3.1. Optical Rotation

The specific rotation is a critical parameter to confirm the enantiomeric purity of the synthesized compound. A non-zero value indicates the presence of a single enantiomer in excess. The sign of the rotation (+ or -) depends on the specific enantiomer and the experimental conditions (solvent, concentration, wavelength, and temperature).

3.3.2. Melting Point

The melting point is a useful indicator of the purity of the crystalline hydrochloride salt. A sharp melting range suggests a high degree of purity.

Safety Information

(S)-But-3-yn-2-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has outlined a potential synthetic route and a comprehensive characterization protocol for (S)-But-3-yn-2-amine hydrochloride. The successful synthesis and thorough characterization of this chiral building block are essential for its effective application in the development of novel chemical entities in the pharmaceutical and agrochemical industries. The provided experimental framework and data tables serve as a valuable resource for researchers engaged in the synthesis and utilization of this important chiral amine.

References

An In-depth Technical Guide to But-3-yn-2-amine Hydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-yn-2-amine hydrochloride is a chemical compound of interest in various scientific domains, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of but-3-yn-2-amine. It is a solid at room temperature and finds utility as a building block in the synthesis of more complex molecules.[1] The hydrochloride form generally enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₈ClN[2]
Molecular Weight 105.57 g/mol [3]
IUPAC Name but-3-yn-2-amine;hydrochloride[2]
Synonyms 1-Methyl-2-propynylamine hydrochloride, 2-Amino-3-butyne hydrochloride[4]
CAS Number 42105-26-0[4]
Melting Point 166-169 °C (recrystallized from methanol, ethanol, ethyl acetate)[4]
Physical Form Solid[5]
Purity Typically ≥97%[3][4]
Storage Conditions 4°C, protect from light[3][5]

Chemical Structure

The chemical structure of this compound consists of a four-carbon chain containing a terminal alkyne group and an amine group at the second carbon. The hydrochloride salt is formed by the protonation of the amine group by hydrochloric acid.

SMILES: CC(C#C)N.Cl[2]

InChI: InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H[2]

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthesis of Primary Amines

A common method for the synthesis of primary amines is the Gabriel synthesis . This method involves the alkylation of potassium phthalimide with an appropriate alkyl halide, followed by hydrazinolysis to release the primary amine. For But-3-yn-2-amine, this would involve using 2-halobut-3-yne as the alkylating agent.

Workflow for Gabriel Synthesis:

G A Potassium Phthalimide B Alkylation with 2-halobut-3-yne A->B C N-substituted Phthalimide B->C D Hydrazinolysis (Hydrazine) C->D E But-3-yn-2-amine D->E F Phthalhydrazide D->F

Caption: Generalized workflow for the Gabriel synthesis of a primary amine.

Formation of the Hydrochloride Salt

Once the free amine is obtained, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. This is typically achieved by dissolving the amine in a suitable organic solvent and adding a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol) or by bubbling hydrogen chloride gas through the solution. The hydrochloride salt, being less soluble in many organic solvents than the free amine, will precipitate out and can be collected by filtration.

Purification by Recrystallization

The purity of this compound can be enhanced by recrystallization.[4] The choice of solvent is crucial for effective purification. A suitable solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. For amine hydrochlorides, polar solvents or solvent mixtures are often employed. The melting point is reported after recrystallization from methanol, ethanol, or ethyl acetate, suggesting these as potential solvents for purification.[4]

General Recrystallization Workflow:

G A Dissolve crude product in minimum hot solvent B Cool solution slowly to induce crystallization A->B C Collect crystals by filtration B->C D Wash crystals with cold solvent C->D E Dry purified crystals D->E

Caption: A generalized workflow for the purification of a solid by recrystallization.

Spectroscopic Data

While specific spectra for this compound were not found in the searched literature, the expected spectroscopic characteristics can be inferred from the known properties of primary amines and alkynes.

Infrared (IR) Spectroscopy

As a primary amine hydrochloride, the IR spectrum is expected to show characteristic absorptions for the ammonium group (R-NH₃⁺). These typically appear as a broad band in the 3200-2800 cm⁻¹ region due to N-H stretching vibrations. The C-H stretching of the methyl and methine groups will also appear in this region. The terminal alkyne C≡C-H stretch is expected as a sharp, medium intensity band around 3300 cm⁻¹. The C≡C triple bond stretch should appear as a weak band around 2100-2260 cm⁻¹. The N-H bending vibrations of the ammonium group are expected in the 1600-1500 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton on the terminal alkyne (C≡C-H) is expected to appear as a singlet or a narrow multiplet around δ 2.0-3.0 ppm. The proton on the carbon bearing the amino group (CH-NH₃⁺) would likely be a quartet coupled to the methyl protons, appearing further downfield due to the electron-withdrawing effect of the ammonium group. The methyl protons (CH₃) would appear as a doublet. The protons on the nitrogen (NH₃⁺) would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.[7]

  • ¹³C NMR: The two carbons of the alkyne group are expected to have characteristic chemical shifts in the range of δ 65-90 ppm. The carbon attached to the nitrogen (C-NH₃⁺) would be deshielded and appear downfield. The methyl carbon would appear at a more upfield position.

Mass Spectrometry

For the free base, But-3-yn-2-amine, the mass spectrum would likely show a molecular ion peak (M⁺) corresponding to its molecular weight (69.11 g/mol ).[8] A common fragmentation pattern for amines is alpha-cleavage, which would involve the loss of a methyl radical to give a prominent fragment ion.[7]

Potential Applications and Biological Relevance

This compound and related propargylamine derivatives are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors. The propargylamine moiety is a key pharmacophore in several marketed drugs, including monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease.

While specific studies detailing the biological activity of this compound are limited in the public domain, its structural motifs suggest potential for investigation in several areas:

  • Enzyme Inhibition: The terminal alkyne can act as a reactive handle for covalent modification of enzyme active sites. This makes it a candidate for screening against various enzyme targets.

  • Drug Discovery: As a small, functionalized building block, it can be incorporated into larger molecules to explore structure-activity relationships in drug design.[1]

  • Neurological Disorders: Given the prevalence of the propargylamine scaffold in neuroactive compounds, this molecule could be a starting point for the development of new agents targeting neurological pathways.

It is important to note that while some commercial suppliers mention its potential use in Alzheimer's disease and cancer research, specific, peer-reviewed studies supporting these claims for this compound were not identified in the conducted searches.

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable chemical entity with a unique combination of functional groups that make it an attractive building block for organic synthesis and a potential lead for drug discovery. This guide has summarized its key chemical and physical properties, structural features, and potential areas of application. Further research is warranted to fully elucidate its biological activity and to develop detailed and optimized experimental protocols for its synthesis and purification.

References

An In-depth Technical Guide to the Physical Properties of But-3-yn-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of But-3-yn-2-amine hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development who may be working with or considering this compound for their research. This document summarizes key physical data, outlines experimental protocols for their determination, and presents a representative synthetic workflow.

Core Physical Properties

This compound is a solid organic compound. Its core physical and chemical identifiers are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₄H₈ClN
Molecular Weight 105.57 g/mol
CAS Number 42105-26-0
Physical Form Solid
Melting Point 166-169 °C
Boiling Point Data not available
Solubility Data not available
Storage Conditions 4°C, protect from light, stored under nitrogen

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of amine hydrochlorides are provided below. These are generalized procedures that can be adapted for this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The following protocol outlines a standard method for its determination using a capillary tube apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the this compound is placed in a mortar and finely ground with a pestle to ensure a uniform particle size.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of the sample is obtained.

  • Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis and biological assays. A general qualitative solubility testing protocol is described below.

Materials:

  • This compound sample

  • Test tubes

  • Vortex mixer

  • A selection of solvents (e.g., water, ethanol, dichloromethane, diethyl ether)

  • Graduated pipettes

Procedure:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The test tube is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid has dissolved, the compound is considered soluble in that solvent at the tested concentration. If a suspension or precipitate remains, it is considered insoluble or sparingly soluble.

  • Quantitative Analysis (Optional): For a more precise determination of solubility, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques such as UV-Vis spectroscopy or HPLC after filtration.

Representative Synthetic Workflow

But-3-yn-2-amine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of But-3-yn-2-amine hydrochloride, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis.

Core Chemical Identifiers

This compound is a chemical intermediate with various applications in scientific research. Depending on its stereochemistry, it is identified by different CAS numbers. The molecular formula for all forms is C₄H₈ClN, and the molecular weight is consistently reported as 105.57 g/mol .[1][2]

A summary of the key identifiers for this compound and its stereoisomers is presented in the table below.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound (Racemic/Unspecified)42105-26-0[2][3]C₄H₈ClN105.57[2]
(S)-But-3-yn-2-amine hydrochloride1414960-66-9[1]C₄H₈ClN105.57[1]
(R)-But-3-yn-2-amine hydrochloride869349-15-5C₄H₈ClN105.57

Physicochemical Properties

This compound is typically a solid at room temperature.[3] For optimal stability, it should be stored at 4°C, protected from light and moisture.[1][3] The purity of commercially available this compound is generally high, often exceeding 97%.[1][2][3]

Property Value
Physical Form Solid[3]
Purity ≥97%[1][2][3]
Storage Conditions 4°C, protect from light, sealed storage, away from moisture[1][3]

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its applications are wide-ranging, from the synthesis of various organic compounds to being a starting material in drug development and biological research.[2] The presence of a terminal alkyne and an amine group makes it a valuable reagent for introducing these functionalities into more complex molecules. In recent years, there has been growing interest in the potential of this compound in the development of new pharmaceutical agents.[2]

Safety Information

Appropriate safety measures must be taken when handling this compound. It is essential to use this compound in a well-ventilated area and to wear appropriate personal protective equipment. Animal studies have indicated that high concentrations of this compound may lead to respiratory distress and neurological issues.[2]

Logical Relationship of this compound Stereoisomers

The relationship between the racemic mixture and its constituent enantiomers can be visualized as a hierarchical structure. The general, unspecified compound branches into its specific stereoisomers.

A This compound (Racemic/Unspecified) CAS: 42105-26-0 B (S)-But-3-yn-2-amine Hydrochloride CAS: 1414960-66-9 A->B contains C (R)-But-3-yn-2-amine Hydrochloride CAS: 869349-15-5 A->C contains

Caption: Hierarchical relationship of this compound and its stereoisomers.

References

Spectroscopic Analysis of But-3-yn-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-2-amine hydrochloride is a chemical compound of interest in synthetic chemistry and drug discovery, serving as a versatile building block for more complex molecules. Its structure, featuring a primary amine, a methyl group, and a terminal alkyne, presents a unique spectroscopic fingerprint. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific salt, this document combines data for the parent free amine with predicted values and characteristic spectral features for the functional groups present, offering a robust reference for researchers.

Molecular Structure and Properties

PropertyValue
Chemical Formula C₄H₈ClN
Molecular Weight 105.57 g/mol [1]
CAS Number 42105-26-0[2]
IUPAC Name but-3-yn-2-amine;hydrochloride[1]
Synonyms 1-Methyl-2-propynylamine hydrochloride, 3-Butyn-2-amine HCl

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data is predicted for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

¹H NMR (Proton NMR)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0Quartet1HCH-NH₃⁺
~3.0 - 3.2Doublet1HC≡CH
~1.5 - 1.7Doublet3HCH₃
~8.0 - 9.0 (broad)Singlet3HN⁺H₃

Note: The chemical shifts are estimates and can vary depending on the solvent and concentration. The N⁺H₃ protons are exchangeable with D₂O and the signal would disappear upon addition of a few drops of D₂O to the NMR sample.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) (ppm)Assignment
~80 - 85≡CH
~75 - 80-C≡
~45 - 50CH-NH₃⁺
~20 - 25CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, a solid, the spectrum would be obtained as a KBr pellet or using an ATR accessory.

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Strong, Sharp≡C-H stretch
~2500 - 3200Strong, BroadN⁺-H stretch of the ammonium salt
~2100 - 2150Weak to MediumC≡C stretch (terminal alkyne)
~1600 - 1630MediumN⁺-H bend (asymmetric)
~1500 - 1550MediumN⁺-H bend (symmetric)
~1370 - 1380MediumC-H bend (CH₃)
~600 - 700Strong, Broad≡C-H bend
Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt would typically be performed on the free amine, But-3-yn-2-amine, after neutralization. The data presented here is for the free amine (C₄H₇N, Molecular Weight: 69.11 g/mol ).

m/zRelative IntensityPossible Fragment
69Moderate[M]⁺ (Molecular Ion)
68Moderate[M-H]⁺
54Strong[M-CH₃]⁺
42Moderate[C₃H₄]⁺
30Base Peak[CH₃CHNH₂]⁺

The fragmentation pattern is characteristic of a primary amine, with alpha-cleavage leading to the stable iminium cation at m/z 30 as the base peak.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • To confirm the N⁺H₃ peak, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons to each carbon.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - for the free amine)
  • Sample Preparation: Prepare a dilute solution of the free amine (But-3-yn-2-amine), obtained by neutralizing the hydrochloride salt, in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

  • Acquisition:

    • If using GC-MS, inject the sample onto a suitable GC column to separate it from the solvent and any impurities before it enters the mass spectrometer.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 10-150).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample But-3-yn-2-amine Hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy (FTIR) Sample->IR Prepare KBr pellet or use ATR MS_prep Neutralization to Free Amine Sample->MS_prep NMR_Data Chemical Shifts, Coupling Constants, Structure Confirmation NMR->NMR_Data IR_Data Functional Group Identification (N⁺-H, C≡C, C≡C-H) IR->IR_Data MS Mass Spectrometry (EI-MS) MS_prep->MS Inject into MS MS_Data Molecular Weight, Fragmentation Pattern, Formula Confirmation MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on Racemic vs. Enantiopure But-3-yn-2-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: But-3-yn-2-amine is a chiral propargylamine that holds significant interest in medicinal chemistry due to its structural resemblance to known monoamine oxidase (MAO) inhibitors. As with many chiral molecules, the individual enantiomers of but-3-yn-2-amine can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of racemic and enantiopure but-3-yn-2-amine hydrochloride, covering their synthesis, resolution, and a comparative analysis of their properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of racemic and enantiopure this compound is presented in Table 1. While many physical properties are identical for the racemate and individual enantiomers, optical rotation is the distinguishing characteristic of the enantiopure forms.

PropertyRacemic But-3-yn-2-amine HCl(S)-But-3-yn-2-amine HCl(R)-But-3-yn-2-amine HCl
Molecular Formula C₄H₈ClNC₄H₈ClNC₄H₈ClN
Molecular Weight 105.57 g/mol 105.57 g/mol 105.57 g/mol
Appearance SolidSolidSolid
Melting Point Data not availableData not availableData not available
Specific Rotation ([α]D) Data not availableData not available
CAS Number 42105-26-01414960-66-9Data not available

Table 1: Physicochemical Properties of this compound Forms.

Synthesis of Racemic this compound

The synthesis of racemic but-3-yn-2-amine can be achieved through various synthetic routes. One common and effective method is the reductive amination of the corresponding ketone, but-3-yn-2-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.

Experimental Protocol: Reductive Amination of But-3-yn-2-one

Materials:

  • But-3-yn-2-one

  • Ammonia (or an ammonia source, e.g., ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride - NaBH₃CN)

  • Methanol (or another suitable solvent)

  • Hydrochloric acid (for hydrochloride salt formation)

  • Diethyl ether (for extraction and precipitation)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve but-3-yn-2-one (1 equivalent) in methanol. Add a solution of ammonia in methanol (or ammonium acetate, 1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with aqueous HCl. Extract the aqueous layer with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

  • Isolation of the Free Amine: Extract the liberated amine into diethyl ether (3 x volumes). Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Hydrochloride Salt Formation: Bubble dry hydrogen chloride gas through the ethereal solution of the amine, or add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield racemic this compound.

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis of Racemic But-3-yn-2-amine HCl But-3-yn-2-one But-3-yn-2-one Imine Formation Imine Formation But-3-yn-2-one->Imine Formation Ammonia Ammonia Ammonia->Imine Formation Reduction (NaBH3CN) Reduction (NaBH3CN) Imine Formation->Reduction (NaBH3CN) Racemic But-3-yn-2-amine Racemic But-3-yn-2-amine Reduction (NaBH3CN)->Racemic But-3-yn-2-amine HCl Treatment HCl Treatment Racemic But-3-yn-2-amine->HCl Treatment Racemic But-3-yn-2-amine HCl Racemic But-3-yn-2-amine HCl HCl Treatment->Racemic But-3-yn-2-amine HCl

Caption: Synthesis of racemic but-3-yn-2-amine HCl via reductive amination.

Resolution of Racemic But-3-yn-2-amine

The separation of the racemic mixture into its constituent enantiomers is crucial for evaluating their individual biological activities. A classical and widely used method for the resolution of racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1][2] Chiral acids such as (+)-tartaric acid or its derivatives are commonly employed for this purpose.[1]

Experimental Protocol: Resolution via Diastereomeric Salt Formation

Materials:

  • Racemic but-3-yn-2-amine

  • Enantiopure chiral resolving agent (e.g., L-(+)-tartaric acid)

  • Solvent for crystallization (e.g., methanol, ethanol, or a mixture)

  • Sodium hydroxide solution (for liberation of the free amine)

  • Diethyl ether (for extraction)

  • Hydrochloric acid (for hydrochloride salt formation)

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic but-3-yn-2-amine (1 equivalent) in a suitable solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 equivalent) in the same solvent, warming if necessary. Slowly add the resolving agent solution to the amine solution with stirring.

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling rate and solvent choice are critical for achieving good separation. Further cooling in a refrigerator or ice bath can enhance crystallization.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. The mother liquor can be processed separately to isolate the other enantiomer.

  • Purification of the Diastereomeric Salt: The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.

  • Liberation of the Enantiopure Amine: Dissolve the purified diastereomeric salt in water and basify the solution with aqueous NaOH (e.g., 2M) to a pH > 10.

  • Extraction and Conversion to Hydrochloride Salt: Extract the liberated enantiopure amine with diethyl ether. Dry the combined organic extracts and form the hydrochloride salt as described in the synthesis of the racemic compound.

  • Analysis: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Logical Workflow for Resolution:

G cluster_resolution Resolution of Racemic Amine Racemic Amine Racemic Amine Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Amine->Diastereomeric Salt Formation Chiral Acid Chiral Acid Chiral Acid->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Less Soluble Salt Less Soluble Salt Fractional Crystallization->Less Soluble Salt More Soluble Salt (in mother liquor) More Soluble Salt (in mother liquor) Fractional Crystallization->More Soluble Salt (in mother liquor) Liberation of Amine (Base) Liberation of Amine (Base) Less Soluble Salt->Liberation of Amine (Base) Enantiopure Amine Enantiopure Amine Liberation of Amine (Base)->Enantiopure Amine HCl Treatment HCl Treatment Enantiopure Amine->HCl Treatment Enantiopure Amine HCl Enantiopure Amine HCl HCl Treatment->Enantiopure Amine HCl

Caption: Resolution of racemic but-3-yn-2-amine via diastereomeric salt formation.

Comparative Biological Activity: Inhibition of Monoamine Oxidase B (MAO-B)

CompoundTargetAnticipated Activity
Racemic But-3-yn-2-amine MAO-BModerate inhibition (mixture of active and less active/inactive enantiomer)
(R)-But-3-yn-2-amine MAO-BPotentially high or low inhibition
(S)-But-3-yn-2-amine MAO-BPotentially high or low inhibition (complementary to the R-enantiomer)

Table 2: Anticipated Comparative Biological Activity.

Signaling Pathway Visualization: MAO-B Inhibition

G cluster_pathway MAO-B Inhibition by But-3-yn-2-amine Enantiomers Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism DOPAC DOPAC MAO-B->DOPAC (R)-But-3-yn-2-amine (R)-But-3-yn-2-amine (R)-But-3-yn-2-amine->MAO-B Inhibition (Potentially High/Low) (S)-But-3-yn-2-amine (S)-But-3-yn-2-amine (S)-But-3-yn-2-amine->MAO-B Inhibition (Potentially High/Low)

References

Commercial Availability and Technical Guide for (S)-But-3-yn-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-But-3-yn-2-amine hydrochloride, a chiral propargylamine of significant interest in pharmaceutical research and development. This document details its commercial availability, key chemical and physical properties, a representative enantioselective synthesis protocol, and its established role as a potent inhibitor of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases.

Commercial Availability and Suppliers

(S)-But-3-yn-2-amine hydrochloride is commercially available from a number of chemical suppliers specializing in research chemicals and building blocks for drug discovery. The typical purity offered is ≥97%. Below is a summary of representative suppliers and their product information.

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
ChemSceneCS-0147130≥97%1414960-66-9C₄H₈ClN105.57
Sigma-AldrichCIAH987F2C9D97%1414960-66-9C₄H₈ClN105.57

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for (S)-But-3-yn-2-amine hydrochloride is provided below.

Table 2.1: Physicochemical Properties
PropertyValueSource
IUPAC Name (2S)-but-3-yn-2-amine;hydrochloridePubChem
Synonyms (S)-1-Methyl-prop-2-ynylamine hydrochlorideChemScene[1]
CAS Number 1414960-66-9ChemScene[1]
Molecular Formula C₄H₈ClNChemScene[1]
Molecular Weight 105.57ChemScene[1]
Appearance SolidSigma-Aldrich[2]
Storage Conditions 4°C, protect from lightChemScene[1]
SMILES N--INVALID-LINK--C#C.[H]ClChemScene[1]
InChIKey YSJBFJIMQKWSDK-WCCKRBBISA-NPubChem
Table 2.2: Safety Information
Hazard StatementGHS PictogramPrecautionary Statements
H317: May cause an allergic skin reactionGHS07 (Harmful)P261, P272, P280, P302+P352, P363, P501

Data sourced from Sigma-Aldrich and PubChem.

Enantioselective Synthesis: A Representative Protocol

Another established method for obtaining enantiomerically pure amines is the resolution of a racemic mixture. This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Below is a representative, two-step experimental protocol for the resolution of racemic but-3-yn-2-amine.

Experimental Protocol: Resolution of Racemic But-3-yn-2-amine

Step 1: Formation of Diastereomeric Salts

  • In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid (the pure D-enantiomer) in 100 mL of methanol. Gentle heating may be applied to facilitate dissolution.

  • To the solution, cautiously add 6.1 mL of racemic but-3-yn-2-amine. An exothermic reaction will occur.

  • Stopper the flask and allow the solution to stand undisturbed at room temperature for 24-48 hours, or until a significant amount of crystalline precipitate has formed.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. These crystals will be enriched in the salt of one of the diastereomers.

Step 2: Liberation of the Enantiomerically Enriched Amine

  • Dissolve the collected crystalline salt in a minimal amount of water.

  • Slowly add a 50% aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.

  • Cool the solution to room temperature and extract the aqueous layer with three 20 mL portions of diethyl ether in a separatory funnel.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent and carefully remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched (S)-but-3-yn-2-amine.

  • To obtain the hydrochloride salt, dissolve the free amine in a minimal amount of anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of a solution of HCl in ether. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

G racemic_amine Racemic but-3-yn-2-amine diastereomeric_salts Diastereomeric Salts ((S)-amine•(R,R)-tartrate and (R)-amine•(R,R)-tartrate) racemic_amine->diastereomeric_salts + tartaric_acid (+)-Tartaric Acid tartaric_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization enriched_salt Enriched (S)-amine Salt crystallization->enriched_salt Separation base_treatment Base Treatment (e.g., NaOH) enriched_salt->base_treatment s_amine (S)-But-3-yn-2-amine base_treatment->s_amine Liberation hcl_treatment HCl Treatment s_amine->hcl_treatment s_amine_hcl (S)-But-3-yn-2-amine Hydrochloride hcl_treatment->s_amine_hcl Salt Formation

Resolution of Racemic Amine Workflow

Application in Drug Development: Inhibition of Monoamine Oxidase B (MAO-B)

(S)-But-3-yn-2-amine hydrochloride belongs to the class of propargylamines, which are well-established as potent, selective, and irreversible inhibitors of monoamine oxidase B (MAO-B).[3] MAO-B is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain. Its inhibition leads to an increase in synaptic dopamine levels, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.

The propargylamine moiety is crucial for the inhibitory activity. It acts as a "suicide" inhibitor, forming a covalent bond with the FAD cofactor at the active site of the MAO-B enzyme, leading to its irreversible inactivation.

Beyond symptomatic relief, MAO-B inhibitors, particularly those with a propargylamine structure, have demonstrated neuroprotective effects. These effects are believed to be independent of their MAO-B inhibitory activity and are associated with the modulation of pro-survival and anti-apoptotic signaling pathways.

Mechanism of MAO-B Inhibition and Neuroprotective Signaling

The neuroprotective effects of propargylamine MAO-B inhibitors are multifaceted and involve the regulation of key cellular processes that are often dysregulated in neurodegenerative diseases.

The inhibition of MAO-B by propargylamines leads to a reduction in oxidative stress by preventing the formation of reactive oxygen species (ROS) that are byproducts of dopamine metabolism. Furthermore, these inhibitors have been shown to modulate the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors promote neuronal survival, differentiation, and synaptic plasticity.

G cluster_0 MAO-B Inhibition cluster_1 Neuroprotective Pathways propargylamine (S)-But-3-yn-2-amine Hydrochloride maob Monoamine Oxidase B (MAO-B) propargylamine->maob Irreversible Inhibition bcl2 ↑ Anti-apoptotic proteins (e.g., Bcl-2) propargylamine->bcl2 Modulates neurotrophic_factors ↑ Neurotrophic Factors (BDNF, GDNF) propargylamine->neurotrophic_factors Modulates dopamine_metabolism Dopamine Metabolism maob->dopamine_metabolism dopamine Increased Dopamine Levels maob->dopamine Prevents breakdown ros Reactive Oxygen Species (ROS) dopamine_metabolism->ros Generates apoptosis ↓ Apoptosis ros->apoptosis Induces neuronal_survival Neuronal Survival and Plasticity dopamine->neuronal_survival Supports bcl2->apoptosis neurotrophic_factors->neuronal_survival

MAO-B Inhibition and Neuroprotection

References

Navigating the Stability of But-3-yn-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-yn-2-amine hydrochloride is a valuable synthetic intermediate in medicinal chemistry and drug discovery. As with any reactive chemical entity, a thorough understanding of its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in downstream applications. This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and a detailed protocol for conducting stability and forced degradation studies. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who handle, store, and utilize this compound.

Introduction

This compound is a chiral propargylamine that serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of a primary amine and a terminal alkyne within the same small molecule imparts a unique reactivity profile, making it a versatile reagent. However, these same functional groups can also be susceptible to degradation under certain environmental conditions. This guide aims to provide a detailed understanding of the factors influencing the stability of this compound and to offer practical guidance for its proper handling and storage.

Recommended Storage and Handling

Proper storage is the first line of defense in preserving the quality of this compound. Based on information from various chemical suppliers, the following conditions are recommended to minimize degradation.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale
Temperature 4°CReduces the rate of potential degradation reactions.
Light Protect from lightThe propargylamine moiety may be susceptible to photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen)Minimizes the risk of oxidation.
Physical Form SolidThe compound is typically supplied and stored as a solid.
Handling Precautions

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, an understanding of the reactivity of propargylamines allows for the postulation of potential degradation pathways. Forced degradation studies are instrumental in identifying these pathways and the resulting degradation products.[1][2]

Oxidation

The primary amine in this compound can be susceptible to oxidation, potentially forming N-oxides or hydroxylamines.[2] The terminal alkyne could also undergo oxidative cleavage under harsh conditions.

Hydrolysis

While the amine and alkyne functionalities are generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions in the presence of water could potentially lead to degradation. For amine hydrochlorides, the microenvironmental pH can play a significant role in stability.

Thermolysis

At elevated temperatures, this compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.

Photolysis

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This is a common degradation pathway for many organic molecules and is the basis for the recommendation to store the compound protected from light.

A diagram illustrating the potential degradation pathways is provided below.

Potential Degradation Pathways Potential Degradation Pathways for this compound But-3-yn-2-amine HCl But-3-yn-2-amine HCl Oxidation Oxidation But-3-yn-2-amine HCl->Oxidation Oxidizing Agents (e.g., H₂O₂) Hydrolysis Hydrolysis But-3-yn-2-amine HCl->Hydrolysis Acid/Base, H₂O Thermolysis Thermolysis But-3-yn-2-amine HCl->Thermolysis High Temperature Photolysis Photolysis But-3-yn-2-amine HCl->Photolysis Light/UV Radiation Degradation_Products Degradation_Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Thermolysis->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4] The following is a general protocol that can be adapted for this compound.

Objective

To identify potential degradation products and pathways for this compound under various stress conditions, including hydrolysis, oxidation, heat, and light.

Materials and Methods
  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study. The goal is to achieve 5-20% degradation of the parent compound.

Stress ConditionProposed Method
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.
Oxidation Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 80°C in an oven for 48 hours.
Photostability Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
Analytical Procedure
  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL. A control sample (unstressed) should also be prepared.

  • Stress Exposure : Expose the samples to the conditions outlined in the table above. At specified time points, withdraw aliquots, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analysis : Analyze the samples using a stability-indicating LC-MS method. The chromatographic method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation : Compare the chromatograms of the stressed samples with that of the control sample to identify degradation products. The mass spectrometer will aid in the structural elucidation of these products.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a forced degradation study.

Forced Degradation Workflow Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Sample_Dilution Dilute to 0.1 mg/mL with Stressors Stock_Solution->Sample_Dilution Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolysis Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize LCMS LC-MS Analysis Neutralize->LCMS Data_Eval Data Evaluation & Structure Elucidation LCMS->Data_Eval

Caption: A general workflow for conducting a forced degradation study.

Conclusion

While this compound is a stable compound under the recommended storage conditions, its inherent reactivity necessitates careful handling and an awareness of potential degradation pathways. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the knowledge to maintain the integrity of this important synthetic building block. For any application, it is crucial to use material of the highest purity, and understanding its stability is the first step in achieving this. The implementation of forced degradation studies is strongly encouraged to develop robust, stability-indicating analytical methods and to ensure the quality of the final products derived from this compound.

References

Technical Guide to the Safe Handling of But-3-yn-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for But-3-yn-2-amine hydrochloride (CAS No: 42105-26-0). The information presented is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound.

Chemical Identification and Physical Properties

PropertyValueSource
Molecular Formula C₄H₈ClN[1][2]
Molecular Weight 105.56 g/mol [1]
IUPAC Name but-3-yn-2-amine;hydrochloride[1]
Synonyms 1-Methyl-prop-2-ynylamine hydrochloride, 2-Amino-3-butyne hydrochloride[1]
Physical Form Solid[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available. Amine hydrochlorides are generally more soluble in aqueous solutions than their free base counterparts.[3]
Vapor Pressure Data not available
Storage Temperature 4°C, protect from light, stored under nitrogen.[2][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health hazard associated with this compound is skin sensitization.[1] The parent compound, But-3-yn-2-amine, is also classified as harmful if swallowed.[5]

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Sensitization1H317: May cause an allergic skin reaction.
Acute Toxicity (Oral)4 (for parent amine)H302: Harmful if swallowed.

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning [2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P272Contaminated work clothing should not be allowed out of the workplace.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of water.
P321Specific treatment (see supplemental first aid instruction on this label).
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key stages for safely handling this compound in a laboratory setting. This workflow should be adapted to specific experimental conditions and institutional safety protocols.

safe_handling_workflow Safe Handling Workflow for this compound cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE: - Nitrile gloves - Safety glasses with side shields - Lab coat Risk_Assessment->PPE_Selection Ventilation_Check Ensure proper ventilation (Fume hood) PPE_Selection->Ventilation_Check Receiving Receiving and Unpacking: - Inspect for damage - Store at 4°C, under nitrogen Ventilation_Check->Receiving Weighing Weighing: - Use a balance in a fume hood - Avoid generating dust Receiving->Weighing Dissolving Dissolving: - Add solid to solvent slowly - Use a closed system if possible Weighing->Dissolving Reaction Reaction Setup: - Conduct in a fume hood - Monitor for any exothermic reactions Dissolving->Reaction Decontamination Decontamination: - Clean glassware and surfaces - Decontaminate PPE Reaction->Decontamination Storage Storage of Unused Material: - Tightly sealed container - Store at 4°C, under nitrogen Waste_Disposal Waste Disposal: - Collect in a labeled, sealed container - Dispose as hazardous chemical waste Decontamination->Waste_Disposal

Caption: A logical workflow for the safe handling of this compound.

Detailed Safety and Handling Precautions

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Ensure adequate ventilation.

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or groundwater.

  • Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

Handling and Storage
  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials. The recommended storage condition is at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[2][4]

Exposure Controls and Personal Protection
  • Engineering Controls: Use only in a well-ventilated area, preferably with a local exhaust ventilation system or in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat.

    • Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Exposure to moisture.

  • Incompatible Materials: Strong oxidizing agents and strong acids.[7]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[7]

Toxicological Information

Detailed toxicological studies for this compound are limited. The primary identified hazard is its potential to cause an allergic skin reaction.[1] The parent amine, But-3-yn-2-amine, is classified as harmful if swallowed.[5] Due to the lack of comprehensive data, this compound should be handled with care, assuming it may have other uncharacterized toxic properties.

Toxicity MetricValue
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Respiratory or Skin Sensitization May cause an allergic skin reaction (Skin Sensitizer, Category 1).[1]
Carcinogenicity No data available.
Mutagenicity No data available.
Reproductive Toxicity No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter the sewer system.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential health hazards, primarily skin sensitization. By adhering to the safety precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use and follow all institutional safety protocols.

References

A Technical Guide to the Applications of But-3-yn-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

But-3-yn-2-amine hydrochloride is a versatile chiral building block in organic synthesis, valued for its dual functionality of a primary amine and a terminal alkyne. This unique structure makes it a significant reagent in the fields of medicinal chemistry and drug discovery, particularly in the asymmetric synthesis of complex molecules and the application of click chemistry for creating novel compounds.[1][2][3] This guide provides an in-depth overview of its core applications, supported by illustrative workflows and structural information.

Core Structural Features and Chemical Properties

This compound is a salt of a chiral propargylamine. Its utility stems from two key reactive sites: the primary amine at the C2 position and the terminal alkyne at the C3 position.

PropertyValueSource
CAS Number 42105-26-0[4][5]
Molecular Formula C₄H₈ClN[4][6]
Molecular Weight 105.57 g/mol [4][6]
IUPAC Name but-3-yn-2-amine;hydrochloride[4]
SMILES CC(C#C)N.Cl[4]
Purity (Typical) ≥97%[1][5]
Physical Form Solid[5]
Storage Conditions 4°C, protect from light[5][6]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, simplifying its handling in various laboratory settings.[3]

Key Applications in Synthesis

The bifunctional nature of this compound allows it to serve as a cornerstone in the synthesis of diverse molecular architectures.

Chiral amines are fundamental components of over 80% of all drugs and drug candidates.[7] But-3-yn-2-amine, as a chiral starting material, provides a direct route to more complex, optically active amines, which is a critical aspect of modern pharmaceutical development.[2][8]

One of the most powerful methods for the asymmetric synthesis of amines involves the use of tert-butanesulfinamide (tBS), a chiral amine reagent developed by the Ellman lab.[7][9][10] This methodology is frequently applied to create a wide array of amine structures from simple starting materials.[9][10] The general process involves three main steps:

  • Condensation: The chiral amine reagent (like tBS) is condensed with a carbonyl compound.

  • Nucleophilic Addition: A nucleophile is added to the resulting imine.

  • Cleavage: The chiral auxiliary is removed to yield the desired chiral amine.[9][10]

While a specific protocol for this compound was not found in the search results, a generalized workflow for its use as a chiral building block can be conceptualized.

G cluster_0 Asymmetric Synthesis Workflow start But-3-yn-2-amine HCl (Chiral Building Block) reaction Amide Coupling or N-Alkylation start->reaction reagent Coupling Partner (e.g., Carboxylic Acid, Electrophile) reagent->reaction intermediate Chiral Intermediate (Propargylamine Derivative) reaction->intermediate modification Further Synthetic Steps (e.g., Alkyne Modification) intermediate->modification final_product Complex Chiral Target Molecule modification->final_product

General workflow for utilizing a chiral amine building block.

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[11][12] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide to form a stable 1,2,3-triazole ring.[11][13]

The terminal alkyne in this compound makes it an ideal substrate for CuAAC reactions. This allows for its efficient conjugation to a wide variety of molecules, including biomolecules, polymers, or other small-molecule fragments for drug discovery.[1][11] The resulting triazole ring can act as a stable linker or a bioisostere in the final compound.[11] This reaction is noted for its reliability and insensitivity to aqueous conditions, making it suitable for biomedical applications.[13][14]

G cluster_1 CuAAC Click Chemistry butynylamine But-3-yn-2-amine Derivative (Terminal Alkyne) product 1,4-Disubstituted 1,2,3-Triazole Product butynylamine->product azide Azide-Functionalized Molecule (R-N3) azide->product catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) catalyst->product catalysis

Conceptual diagram of a CuAAC reaction.

Potential in Drug Discovery

The structural motifs accessible from this compound are relevant to drug development. Researchers have explored its potential in the synthesis of compounds for treating various diseases, including cancer and Alzheimer's disease.[1]

  • Scaffold for Libraries: Its utility as a building block for both chiral synthesis and click chemistry makes it a valuable starting point for generating large libraries of diverse compounds for high-throughput screening.[15]

  • Propargylamine Moiety: Propargylamines are a class of compounds that have been used for various biological purposes, including the development of protease inhibitors.[9][10]

For instance, a compound synthesized from this amine could potentially act as an inhibitor in a cellular signaling pathway implicated in cancer.

G cluster_2 Hypothetical Drug Action Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 activates tf Transcription Factor kinase2->tf activates proliferation Cell Proliferation & Survival tf->proliferation promotes drug Inhibitor Drug (Derived from But-3-yn-2-amine) drug->kinase2 inhibits

Hypothetical inhibition of a signaling pathway.

Safety and Handling

This compound requires careful handling. It may cause an allergic skin reaction.[4][5] Studies have also indicated that high concentrations can lead to respiratory distress and neurological issues in animals.[1] Appropriate personal protective equipment and adherence to safety protocols are mandatory when working with this compound.

Conclusion

This compound stands out as a valuable and versatile building block for synthetic and medicinal chemists. Its combination of a chiral amine and a terminal alkyne provides access to a wide range of complex and biologically relevant molecules. Its application in the robust and efficient click chemistry paradigm further solidifies its importance in modern drug discovery and materials science. While detailed public data on specific reaction yields and protocols are sparse, its structural features and participation in well-established synthetic strategies ensure its continued use in creating novel chemical entities.

References

Methodological & Application

Asymmetric synthesis using (S)-But-3-yn-2-amine hydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (S)-But-3-yn-2-amine Hydrochloride in Asymmetric Synthesis

(S)-But-3-yn-2-amine hydrochloride is a valuable chiral building block for asymmetric synthesis, providing a versatile scaffold for introducing both a stereocenter and a reactive alkyne functionality into target molecules. Its utility is most prominent in the synthesis of chiral nitrogen-containing heterocycles and as a precursor for propargylamines, which are key intermediates in the preparation of biologically active compounds and natural products.[1][2]

The primary amine allows for the formation of imines or participation in condensation reactions, while the terminal alkyne is available for a wide array of transformations, including cycloadditions, coupling reactions (like Sonogashira or A³ coupling), and metal-catalyzed cyclizations.[2][3][4] The inherent chirality at the C2 position makes it an excellent starting material for creating more complex chiral architectures, where the stereocenter from the amine is retained in the final product.

One of the most direct applications of this chiral building block is in the Paal-Knorr synthesis of N-substituted pyrroles.[5][6] This classic reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. By using (S)-But-3-yn-2-amine, chemists can readily synthesize chiral pyrroles where the stereogenic center is located on the substituent attached to the pyrrole nitrogen. These resulting chiral pyrroles, equipped with a reactive alkyne handle, are valuable intermediates for drug discovery and materials science.

Logical Workflow for Utilizing the Chiral Building Block

The general workflow for employing (S)-But-3-yn-2-amine hydrochloride involves an initial neutralization step to generate the free amine, which then serves as the nucleophile in subsequent transformations.

G cluster_0 Preparation cluster_1 Asymmetric Synthesis A (S)-But-3-yn-2-amine hydrochloride (Salt) B Neutralization (e.g., aq. NaHCO3) A->B Reagent C (S)-But-3-yn-2-amine (Free Amine) B->C Product E Condensation Reaction (e.g., Paal-Knorr) C->E Chiral Building Block D Reaction Partner (e.g., 1,4-Dicarbonyl) D->E F Chiral Product (e.g., N-substituted Pyrrole) E->F Result

Caption: General workflow for using (S)-But-3-yn-2-amine hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(1-methylprop-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Synthesis

This protocol details the synthesis of a chiral pyrrole from (S)-But-3-yn-2-amine hydrochloride and hexane-2,5-dione (acetonylacetone), a common 1,4-dicarbonyl compound.

Materials:

  • (S)-But-3-yn-2-amine hydrochloride

  • Hexane-2,5-dione

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Toluene

  • Magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium chloride (brine)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Liberation of the Free Amine:

    • In a 50 mL round-bottom flask, dissolve (S)-But-3-yn-2-amine hydrochloride (1.0 eq) in deionized water (10 mL).

    • Slowly add saturated aqueous sodium bicarbonate solution until the pH of the solution is > 8 (confirm with pH paper).

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous magnesium sulfate.

    • Filter the solution and carefully concentrate the filtrate under reduced pressure at low temperature (<30 °C) to yield the free (S)-But-3-yn-2-amine. Note: The free amine is volatile and should be used immediately in the next step.

  • Paal-Knorr Pyrrole Synthesis: [7]

    • To a 50 mL round-bottom flask containing the freshly prepared (S)-But-3-yn-2-amine (1.0 eq), add hexane-2,5-dione (1.05 eq) and toluene (20 mL).

    • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). Water will be collected in the Dean-Stark trap.

    • Once the reaction is complete (disappearance of the starting amine), cool the mixture to room temperature.

    • Wash the reaction mixture with 1 M HCl (2 x 10 mL) and then with saturated aqueous sodium bicarbonate (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-(1-methylprop-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole.

Reaction Mechanism: Paal-Knorr Pyrrole Synthesis

The mechanism involves the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.

G Start 1,4-Dicarbonyl + (S)-R-NH2 Step1 Nucleophilic attack of N on C=O Start->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Dihydroxypyrrolidine Derivative Step2->Intermediate2 Step3 Dehydration (-2 H2O) Intermediate2->Step3 Product N-Substituted Chiral Pyrrole Step3->Product

Caption: Mechanism of the Paal-Knorr synthesis of a chiral pyrrole.

Data Presentation

1,4-Dicarbonyl CompoundAmineCatalyst/SolventConditionsYield (%)Reference
Hexane-2,5-dioneAnilineHCl (cat.), MethanolReflux, 15 minHigh (not quantified)[7]
Hexane-2,5-dioneVarious primary aminesNone, Microwave120-150 °C, 2-10 minGood to Excellent[7]
2,5-DimethoxytetrahydrofuranVarious aminesFeCl₃ (cat.), WaterMild conditionsGood to Excellent[8]
Hexane-2,5-dioneAmmonium hydroxideProtic/Lewis AcidN/AGood to Excellent[6]

References

Application Notes and Protocols: But-3-yn-2-amine Hydrochloride in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the use of But-3-yn-2-amine hydrochloride as a key building block in multi-component reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid synthesis of complex molecular scaffolds from simple precursors in a single synthetic operation. The unique structure of But-3-yn-2-amine, featuring a primary amine and a terminal alkyne, makes it a versatile substrate for various MCRs, leading to the generation of diverse molecular libraries.

Introduction to this compound in MCRs

This compound is a valuable reagent in organic synthesis, particularly in the construction of propargylamine-containing molecules. Propargylamines are prevalent structural motifs in numerous biologically active compounds, including antifungal agents, and inhibitors of monoamine oxidase. The hydrochloride salt form enhances the stability and handling of the otherwise volatile free amine. In MCRs, the primary amine can readily participate in imine formation, a crucial step in many of these reactions, while the terminal alkyne serves as a versatile handle for subsequent transformations or as a key component in the initial coupling reaction.

Key Multi-Component Reactions

While specific literature detailing multi-component reactions exclusively with this compound is limited, its structural similarity to other propargylamines allows for its application in several well-established MCRs. The following sections outline the potential applications and generalized protocols for this compound in A³ coupling, Ugi, and Passerini reactions.

A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling reaction is a powerful method for the synthesis of propargylamines. In this one-pot reaction, an aldehyde, an alkyne, and an amine are coupled, typically in the presence of a metal catalyst such as copper, gold, or silver. This compound can serve as the amine component in this reaction.

Reaction Scheme:

A3_Coupling aldehyde Aldehyde (R¹CHO) product Propargylamine Derivative aldehyde->product + alkyne Terminal Alkyne (R²C≡CH) alkyne->product + amine But-3-yn-2-amine Hydrochloride amine->product + catalyst Metal Catalyst (e.g., CuI) catalyst->product Toluene, Heat

Caption: General scheme of the A³ coupling reaction.

Quantitative Data Summary (Illustrative)

The following table summarizes representative yields for the A³ coupling reaction with various aldehydes and alkynes. Please note that these are illustrative values and actual yields may vary depending on the specific substrates and reaction conditions.

EntryAldehyde (R¹)Terminal Alkyne (R²)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenylPhenylCuI (5)Toluene801285
24-ChlorophenylPhenylCuI (5)Toluene801282
34-MethoxyphenylPhenylCuI (5)Toluene801288
4CyclohexylPhenylCuI (5)Toluene801275
5PhenylTrimethylsilylCuI (5)Toluene801290

Detailed Experimental Protocol (Generalized)

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), this compound (1.0 mmol), and a catalytic amount of Copper(I) Iodide (CuI, 5 mol%).

  • Add a suitable solvent, such as toluene or dioxane (5 mL).

  • Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This compound can be utilized as the amine component, leading to the formation of complex structures with a pendent alkyne functionality for further derivatization.

Reaction Scheme:

Ugi_Reaction aldehyde Aldehyde (R¹CHO) product Bis-amide Product Methanol, RT aldehyde->product + amine But-3-yn-2-amine Hydrochloride amine->product + acid Carboxylic Acid (R²COOH) acid->product + isocyanide Isocyanide (R³NC) isocyanide->product +

Caption: General scheme of the Ugi four-component reaction.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical yields for the Ugi reaction.

EntryAldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanideMethanolRT2478
2IsobutyraldehydeBenzoic AcidCyclohexyl isocyanideMethanolRT2475
3BenzaldehydeAcetic AcidBenzyl isocyanideMethanolRT2482
44-NitrobenzaldehydeAcetic Acidtert-Butyl isocyanideMethanolRT2470

Detailed Experimental Protocol (Generalized)

  • In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol), this compound (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. While this compound is not a direct component in the classical Passerini reaction, it can be used to synthesize a custom isocyanide through standard procedures (e.g., formylation followed by dehydration). This resulting isocyanide can then participate in the Passerini reaction.

Workflow for Isocyanide Synthesis and Passerini Reaction:

Passerini_Workflow cluster_synthesis Isocyanide Synthesis cluster_passerini Passerini Reaction amine But-3-yn-2-amine Hydrochloride formylation Formylation (e.g., Ethyl Formate) amine->formylation dehydration Dehydration (e.g., POCl₃, Et₃N) formylation->dehydration isocyanide But-3-yn-2-yl isocyanide dehydration->isocyanide passerini_product α-Acyloxy Amide DCM, RT isocyanide->passerini_product + aldehyde Aldehyde (R¹CHO) aldehyde->passerini_product + acid Carboxylic Acid (R²COOH) acid->passerini_product +

Caption: Workflow for utilizing But-3-yn-2-amine in a Passerini reaction.

Quantitative Data Summary (Illustrative for Passerini Reaction)

EntryAldehyde (R¹)Carboxylic Acid (R²)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeAcetic AcidDCMRT1288
24-BromobenzaldehydeAcetic AcidDCMRT1285
3FurfuralBenzoic AcidDCMRT1280
4CyclohexanecarboxaldehydeAcetic AcidDCMRT1278

Detailed Experimental Protocol (Generalized for Passerini Reaction)

  • To a solution of the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol) in dichloromethane (DCM, 5 mL) in a 25 mL round-bottom flask, add the synthesized but-3-yn-2-yl isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired α-acyloxy amide.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex and diverse molecular scaffolds through multi-component reactions. Its bifunctional nature allows for its participation in key MCRs such as the A³ coupling and Ugi reactions, providing direct access to propargylamine and bis-amide derivatives. Furthermore, it can be readily converted into a novel isocyanide for use in the Passerini reaction. The protocols provided herein serve as a general guide for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

Synthesis of Heterocyclic Compounds from But-3-yn-2-amine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted pyrroles from but-3-yn-2-amine hydrochloride. The primary method detailed is a modified Paal-Knorr synthesis, a robust and versatile method for the formation of pyrrole rings. This approach is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in pharmacologically active compounds.

Application Notes

This compound is a versatile bifunctional building block possessing both a nucleophilic secondary amine and a reactive terminal alkyne. This unique combination allows for its participation in a variety of cyclization reactions to form a range of heterocyclic compounds. One of the most direct applications is in the synthesis of N-substituted and polysubstituted pyrroles through condensation with 1,4-dicarbonyl compounds, a reaction known as the Paal-Knorr synthesis.[1][2][3][4]

The hydrochloride salt form of but-3-yn-2-amine enhances its stability and handling properties. Prior to its use in reactions requiring the free amine, it is typically neutralized in situ or in a separate step. The choice of reaction conditions, including the dicarbonyl substrate, catalyst, and solvent, allows for the targeted synthesis of a diverse library of pyrrole derivatives.

The resulting pyrrole products, bearing a 1-(prop-2-yn-1-yl) substituent on the nitrogen atom, are themselves valuable intermediates for further functionalization via reactions of the terminal alkyne, such as click chemistry, Sonogashira coupling, or conversion to other functional groups.

Synthesis of N-(1-methylprop-2-yn-1-yl) substituted Pyrroles via Paal-Knorr Condensation

The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles by the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3][4] In this protocol, but-3-yn-2-amine serves as the primary amine component.

General Reaction Scheme

G cluster_0 Paal-Knorr Pyrrole Synthesis start But-3-yn-2-amine Hydrochloride free_amine But-3-yn-2-amine (Free Amine) start->free_amine Neutralization reagent1 Base (e.g., NaHCO3) reagent1->free_amine product N-(1-methylprop-2-yn-1-yl) -substituted Pyrrole free_amine->product dicarbonyl 1,4-Dicarbonyl Compound dicarbonyl->product Condensation conditions Solvent (e.g., Ethanol) Heat conditions->product

Caption: Paal-Knorr synthesis of substituted pyrroles.

Experimental Protocol: Synthesis of 1-(1-methylprop-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole

This protocol describes the synthesis of a representative N-substituted pyrrole from this compound and hexane-2,5-dione.

Materials:

  • This compound

  • Hexane-2,5-dione

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Neutralization of this compound:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in deionized water (20 mL).

    • Slowly add sodium bicarbonate (1.1 eq) in portions with stirring until gas evolution ceases.

    • Extract the aqueous solution with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free but-3-yn-2-amine. Caution: But-3-yn-2-amine is volatile and should be handled in a well-ventilated fume hood.

  • Paal-Knorr Condensation:

    • To a 50 mL round-bottom flask equipped with a reflux condenser, add the freshly prepared but-3-yn-2-amine (1.0 eq) and hexane-2,5-dione (1.05 eq).

    • Add ethanol (25 mL) as the solvent.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in dichloromethane (30 mL) and wash with deionized water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(1-methylprop-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole.

Quantitative Data

The following table summarizes typical yields for the synthesis of various N-(1-methylprop-2-yn-1-yl)-substituted pyrroles using the described protocol with different 1,4-dicarbonyl compounds.

1,4-Dicarbonyl CompoundPyrrole ProductTypical Yield (%)
Hexane-2,5-dione1-(1-methylprop-2-yn-1-yl)-2,5-dimethyl-1H-pyrrole85-95
1-Phenylbutane-1,4-dione1-(1-methylprop-2-yn-1-yl)-2-methyl-5-phenyl-1H-pyrrole75-85
1,4-Diphenylbutane-1,4-dione1-(1-methylprop-2-yn-1-yl)-2,5-diphenyl-1H-pyrrole70-80

Potential Alternative Synthetic Routes

While the Paal-Knorr synthesis is a primary application, the unique structure of this compound suggests its utility in other synthetic strategies for forming heterocyclic compounds.

Intramolecular Hydroamination

Derivatives of but-3-yn-2-amine can undergo intramolecular hydroamination to form five- or six-membered nitrogen heterocycles.[5][6][7] This typically requires the installation of a suitable tether on the amine that contains another unsaturated moiety. The reaction is often catalyzed by transition metals.

G cluster_1 Intramolecular Hydroamination Workflow start But-3-yn-2-amine Derivative product Cyclic Imine or Enamine start->product catalyst Transition Metal Catalyst (e.g., Y, Zr) catalyst->product conditions Solvent Heat conditions->product

Caption: Intramolecular hydroamination of aminoalkynes.

Aza-Diels-Alder Reaction

The alkyne moiety of but-3-yn-2-amine can potentially act as a dienophile in aza-Diels-Alder reactions, reacting with aza-dienes to form nitrogen-containing six-membered rings.[8][9] This would lead to the formation of dihydropyridine or pyridine derivatives.

G cluster_2 Aza-Diels-Alder Reaction Pathway start But-3-yn-2-amine cycloaddition [4+2] Cycloaddition start->cycloaddition diene Aza-diene diene->cycloaddition intermediate Dihydropyridine Intermediate cycloaddition->intermediate oxidation Oxidation intermediate->oxidation product Substituted Pyridine oxidation->product

Caption: Aza-Diels-Alder reaction for pyridine synthesis.

These alternative routes represent areas for further research and development in leveraging the synthetic potential of this compound for the creation of diverse heterocyclic libraries.

References

Application Notes and Protocols: But-3-yn-2-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of But-3-yn-2-amine hydrochloride as a versatile building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors for cancer therapy. Detailed protocols, quantitative biological data, and relevant signaling pathways are presented to facilitate research and development in this area.

Introduction

This compound is a valuable bifunctional molecule containing both a terminal alkyne and a primary amine. This unique combination of functional groups makes it an attractive starting material for the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds with potential therapeutic applications. The terminal alkyne allows for participation in various coupling reactions, such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The primary amine group provides a handle for the introduction of various substituents and for the construction of nitrogen-containing heterocycles. This reagent has garnered interest in drug discovery, particularly for the development of kinase inhibitors targeting signaling pathways implicated in cancer.

Key Applications in Medicinal Chemistry

This compound serves as a key precursor for the synthesis of a variety of bioactive molecules. Its primary applications include:

  • Synthesis of Substituted Pyrimidines as Kinase Inhibitors: The amine functionality can be utilized in condensation reactions to form the pyrimidine core, while the alkyne can be further functionalized to interact with the target protein. Pyrimidine-based scaffolds are prevalent in numerous FDA-approved kinase inhibitors.

  • "Click Chemistry" Applications: The terminal alkyne is a versatile handle for CuAAC reactions, enabling the efficient and specific conjugation of the molecule to other chemical entities, such as peptides, polymers, or reporter molecules for biological studies.

  • Development of Covalent Inhibitors: The alkyne group can be incorporated into molecules designed to form covalent bonds with specific residues in a protein's active site, leading to irreversible inhibition.

Data Presentation: Biological Activity of Derived Compounds

The following tables summarize the in vitro biological activity of representative pyrimidine derivatives synthesized from precursors structurally related to this compound, demonstrating their potential as anticancer agents.

Table 1: Cytotoxicity of Pyrimidine Derivatives against Human Cancer Cell Lines

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
2a Glioblastoma (U87MG)5 µM (48h)[1]
Triple-Negative Breast Cancer (MDA-MB-231)8 µM (48h)[1]
Oral Squamous Cell Carcinoma (CAL27)6 µM (48h)[1]
3 Glioblastoma (U87MG)15 µM (48h)[1]
Triple-Negative Breast Cancer (MDA-MB-231)12 µM (48h)[1]
4 Breast Cancer (MCF-7)0.57 µM[2]
Hepatocellular Carcinoma (HepG2)1.13 µM[2]
10b Hepatocellular Carcinoma (HepG2)3.56 µM[3]
Non-Small Cell Lung Cancer (A549)5.85 µM[3]
Breast Cancer (MCF-7)7.68 µM[3]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
4 PIM-1 Kinase11.4[2]
10 PIM-1 Kinase17.2[2]
10b EGFR8.29[3]
Erlotinib (Reference) EGFR2.83[3]

Experimental Protocols

Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative as a Potential EGFR Inhibitor

This protocol describes a general method for the synthesis of a pyrimidine derivative using this compound as a key building block, based on established pyrimidine synthesis methodologies.[4][5]

Step 1: Synthesis of a Guanidine Intermediate

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base (e.g., triethylamine, 2.2 eq).

  • Add a cyanamide source (e.g., diphenyl cyanocarbonimidate, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the guanidine intermediate.

Step 2: Cyclization to form the Pyrimidine Core

  • In a round-bottom flask, dissolve the guanidine intermediate (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent like ethanol.

  • Add a catalytic amount of a base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the substituted pyrimidine derivative.

experimental_workflow cluster_step1 Step 1: Guanidine Synthesis cluster_step2 Step 2: Pyrimidine Formation A But-3-yn-2-amine HCl B Base (e.g., TEA) C Cyanamide Source D Reaction in DMF E Purification F Guanidine Intermediate G 1,3-Dicarbonyl Compound H Base (e.g., NaOEt) I Reaction in Ethanol (Reflux) J Purification K Substituted Pyrimidine

Caption: General workflow for CuAAC (Click Chemistry).

Signaling Pathway: EGFR Inhibition

Many pyrimidine derivatives synthesized using this compound as a precursor are designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. D[6][7]ysregulation of the EGFR pathway is a common driver in various cancers.

[6]**dot

EGFR_pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP3->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response Transcription_Factors->Cell_Response Inhibitor Pyrimidine Inhibitor (Derived from But-3-yn-2-amine HCl) Inhibitor->Dimerization Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and its inhibition.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. T[6]his phosphorylation creates docking sites for adaptor proteins like Grb2, which in turn recruits Sos, a guanine nucleotide exchange factor. Sos activates Ras, a small GTPase, initiating a downstream signaling cascade through the Raf-MEK-ERK (MAPK) pathway. This ultimately leads to the activation of transcription factors that promote cell proliferation. Concurrently, the activated EGFR can also activate the PI3K-Akt-mTOR pathway, which is crucial for cell survival and growth.

[6]Small molecule inhibitors, such as the pyrimidine derivatives discussed, typically function by competing with ATP for its binding site in the intracellular kinase domain of EGFR. This inhibition prevents autophosphorylation and blocks the downstream signaling cascades, thereby inhibiting cancer cell proliferation and survival.

This compound is a highly valuable and versatile building block for medicinal chemists. Its unique structural features allow for the efficient synthesis of complex molecules, particularly pyrimidine-based kinase inhibitors with potential applications in oncology. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols: Protecting Group Strategies for But-3-yn-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the primary amine functionality of But-3-yn-2-amine hydrochloride. The presence of a reactive terminal alkyne necessitates careful selection of protecting groups to ensure compatibility with subsequent synthetic transformations. This guide covers common carbamate and sulfonamide protecting groups, offering orthogonal strategies crucial for multi-step synthesis.

Introduction to Amine Protection

In organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical reaction at another site in the molecule.[1] The amine group in But-3-yn-2-amine is nucleophilic and basic, making it susceptible to a wide range of reagents.[2] Protection converts the amine into a less reactive derivative, such as a carbamate or sulfonamide, allowing for selective reactions on the alkyne or other parts of the molecule.[1] The protecting group must be stable under the planned reaction conditions and be removable ("deprotected") under conditions that do not affect the rest of the molecule.[1]

The general workflow for using a protecting group is a three-stage process involving the introduction, transformation of the protected molecule, and subsequent removal of the protecting group.[3]

G Start But-3-yn-2-amine (Starting Material) Protect Protection Step (e.g., + Boc₂O) Start->Protect Intermediate Protected Intermediate (N-Boc-but-3-yn-2-amine) Protect->Intermediate Transform Chemical Transformation (e.g., Sonogashira Coupling at Alkyne) Intermediate->Transform Product_Protected Modified Protected Molecule Transform->Product_Protected Deprotect Deprotection Step (e.g., + TFA) Product_Protected->Deprotect End Final Product Deprotect->End G Molecule Protected Amine Boc Boc-NR₂ Cbz Cbz-NR₂ Fmoc Fmoc-NR₂ Sulfonyl Sulfonyl-NR₂ (e.g., Ts-NR₂) Acid Strong Acid (TFA, HCl) Boc->Acid Cleaved by H2 Hydrogenolysis (H₂, Pd/C) Cbz->H2 Cleaved by Base Base (Piperidine) Fmoc->Base Cleaved by Reduction Harsh Reduction (Na/NH₃) Sulfonyl->Reduction Cleaved by G Start Start: Need to protect But-3-yn-2-amine Q1 Will subsequent steps involve strong acid? Start->Q1 Q2 Will subsequent steps involve basic conditions? Q1->Q2 No Use_Boc Use Boc Group Q1->Use_Boc Yes Q3 Will subsequent steps involve catalytic hydrogenation? Q2->Q3 No Use_Fmoc Use Fmoc Group Q2->Use_Fmoc Yes Q4 Is exceptional stability across many steps required? Q3->Q4 No Use_Cbz Use Cbz Group (with caution for alkyne) Q3->Use_Cbz Yes Use_Sulfonyl Use Sulfonyl Group (e.g., Ts, Ns) Q4->Use_Sulfonyl Yes Reconsider Re-evaluate synthetic route or consider less common PG Q4->Reconsider No

References

Application Notes and Protocols for But-3-yn-2-amine hydrochloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of But-3-yn-2-amine hydrochloride as a versatile terminal alkyne building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This document details its applications in bioconjugation and the synthesis of novel molecular entities, complete with experimental protocols, representative data, and workflow visualizations.

Introduction to this compound in Click Chemistry

This compound is a valuable reagent in the field of click chemistry, a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. The presence of a terminal alkyne group allows it to readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is widely employed to link molecules together for various applications in drug discovery, chemical biology, and materials science.[1][2]

The amine functionality at the 2-position of this compound offers a key advantage. It provides a point for further chemical modification or can play a crucial role in the biological activity of the final product. This dual functionality makes it an attractive building block for creating complex molecular architectures and bioconjugates.

Key Applications

The unique structural features of this compound enable its use in a variety of applications:

  • Bioconjugation: The terminal alkyne can be used to label biomolecules, such as proteins and peptides, that have been modified to contain an azide group. The resulting conjugate can be used for imaging, diagnostics, or targeted drug delivery.

  • Drug Discovery and Development: The 1,2,3-triazole moiety formed through the click reaction is a common scaffold in medicinal chemistry, known to exhibit a range of biological activities.[3][4] this compound can be used to synthesize libraries of novel triazole-containing compounds for screening as potential therapeutic agents.

  • Synthesis of Bioactive Molecules: The amine group can be a key pharmacophore or a handle for attaching other functionalities, allowing for the creation of complex molecules with tailored biological properties.

  • PROTACs and Antibody-Drug Conjugates (ADCs): The click chemistry handle allows for the straightforward assembly of complex molecules like PROTACs (Proteolysis Targeting Chimeras) and ADCs, where precise linking of different molecular components is crucial.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for CuAAC with an Analogous Propargylamine

EntryAzide ReactantCopper Source (mol%)Ligand (mol%)SolventTime (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O (1) / Na-Ascorbate (5)TBTA (1)DMSO295
2Phenyl AzideCuSO₄·5H₂O (1) / Na-Ascorbate (5)TBTA (1)DMSO392
31-AzidohexaneCuSO₄·5H₂O (1) / Na-Ascorbate (5)TBTA (1)DMSO488
4Azido-PEG3-amineCuSO₄·5H₂O (1) / Na-Ascorbate (5)TBTA (1)DMSO290

Data is adapted from protocols for Pent-1-yn-3-amine and is representative of typical CuAAC reactions.

Table 2: Screening of Reaction Parameters for a Typical CuAAC Reaction

ParameterVariationOutcome
Copper Source CuI, CuSO₄/Sodium AscorbateBoth are effective, with the in-situ reduction of CuSO₄ being common in aqueous/biological media.
Ligand TBTA, THPTATBTA is suitable for organic solvents, while the more water-soluble THPTA is preferred for bioconjugation in aqueous buffers.
Solvent DMSO, t-BuOH/H₂O, PBSSolvent choice depends on the solubility of the reactants. Co-solvents are often used.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperatures.

Experimental Protocols

The following are detailed protocols for the use of this compound in click chemistry.

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

This protocol describes a general method for the CuAAC reaction between this compound and an organic azide in an organic solvent.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Dimethyl sulfoxide (DMSO) or a mixture of tert-Butanol and Water (1:1)

  • Dichloromethane (for workup)

  • Saturated aqueous solution of EDTA (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial, add this compound (1.0 equivalent), the organic azide (1.0 equivalent), and TBTA (0.01-0.05 equivalents).

  • Add DMSO or t-BuOH/H₂O to dissolve the reactants.

  • In a separate microfuge tube, prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Add the CuSO₄·5H₂O solution to the reaction mixture to a final concentration of 1-5 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation of an Azide-Modified Protein with this compound

This protocol outlines the procedure for labeling an azide-modified protein with this compound in an aqueous buffer system.

Materials:

  • Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in water or buffer).

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).

  • Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

  • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in PBS.

  • Add a 10-50 fold molar excess of this compound to the protein solution.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio.

  • Add the catalyst premix to the protein/alkyne mixture. The final copper concentration should be in the range of 50-250 µM.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.

  • Purify the protein conjugate using a desalting column or dialysis to remove excess reagents and the copper catalyst.

  • Characterize the conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne But-3-yn-2-amine Cu_I_Alkyne Cu(I)-Acetylide Intermediate Alkyne->Cu_I_Alkyne Coordination Azide R-N3 Cycloaddition Copper-Triazolide Intermediate Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ligand THPTA/TBTA Ligand->Cu_I Stabilization Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_I_Alkyne->Cycloaddition Cycloaddition Cycloaddition->Triazole Protonolysis

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Bioconjugation_Workflow start Start: Azide-Modified Protein & But-3-yn-2-amine HCl reagents Prepare Reagents: - CuSO4 Stock - THPTA Stock - Fresh Sodium Ascorbate start->reagents reaction Initiate Click Reaction: Add Catalyst Premix & Sodium Ascorbate to Protein/Alkyne Mixture start->reaction premix Prepare Catalyst Premix: CuSO4 + THPTA (1:5) reagents->premix premix->reaction incubation Incubate at RT or 37°C (1-4 hours) reaction->incubation purification Purify Conjugate: Desalting Column or Dialysis incubation->purification analysis Characterize Conjugate: SDS-PAGE, Mass Spec, HPLC purification->analysis end End: Purified Protein Conjugate analysis->end

Caption: Experimental workflow for protein bioconjugation using CuAAC.

Logical_Relationships cluster_inputs Reaction Inputs cluster_catalyst_components Catalyst Components Alkyne But-3-yn-2-amine HCl (Alkyne Source) Reaction CuAAC Click Reaction Alkyne->Reaction Azide Azide-Containing Molecule (e.g., Biomolecule, Drug) Azide->Reaction Catalyst_System Catalyst System Catalyst_System->Reaction Catalyzes Copper Cu(I) Source (e.g., CuSO4 + Na-Ascorbate) Copper->Catalyst_System Ligand Stabilizing Ligand (THPTA/TBTA) Ligand->Catalyst_System Product 1,4-Disubstituted 1,2,3-Triazole (Conjugate/Product) Reaction->Product Forms

Caption: Logical relationships of components in the CuAAC reaction.

References

Application Note and Protocol: Scale-up Synthesis of Enantiomerically Pure But-3-yn-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure amines are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). But-3-yn-2-amine, with its chiral center and terminal alkyne functionality, is a valuable synthon for a variety of complex molecular targets. The development of a robust and scalable method for the synthesis of its individual enantiomers is therefore of significant interest to the pharmaceutical and chemical industries. This application note provides a detailed protocol for the scale-up synthesis of both (R)- and (S)-but-3-yn-2-amine hydrochloride via enzymatic kinetic resolution, a proven and efficient method for the separation of racemic amines.

Overview of the Synthetic Approach

The presented method utilizes a lipase-catalyzed kinetic resolution of racemic but-3-yn-2-amine. In this process, one enantiomer of the amine is selectively acylated by an acyl donor, allowing for the separation of the resulting amide from the unreacted amine enantiomer. Subsequent hydrolysis of the amide or direct isolation of the unreacted amine, followed by salt formation, yields the desired enantiomerically pure hydrochloride salt. This biocatalytic approach offers high enantioselectivity under mild reaction conditions, making it suitable for large-scale production.

Quantitative Data Summary

The following table summarizes typical results achievable for the enzymatic kinetic resolution of racemic amines, based on literature for analogous substrates.

Racemic Amine SubstrateEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee of Amide (%)ee of Unreacted Amine (%)
but-3-yn-2-amineImmobilized Candida antarctica Lipase B (CALB)Ethyl acetateToluene4024-48~50>99 (R-amide)>99 (S-amine)
but-3-yn-2-amineImmobilized Candida antarctica Lipase B (CALB)Isopropenyl acetateAcetonitrile3012-24~50>99 (R-amide)>99 (S-amine)
1-phenylethylamineImmobilized Candida antarctica Lipase B (CALB)Ethyl acetateHexane3085098 (R-amide)98 (S-amine)
1-(1-naphthyl)ethylaminePseudomonas cepacia Lipase (PSL)Vinyl acetateDiisopropyl ether457248>99 (R-amide)92 (S-amine)

Experimental Protocols

Materials and Equipment
  • Racemic but-3-yn-2-amine

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Ethyl acetate (or other suitable acyl donor)

  • Organic solvent (e.g., Toluene, MTBE, or Hexane)

  • Hydrochloric acid (solution in a suitable solvent, e.g., 2M in diethyl ether or isopropanol)

  • Sodium hydroxide solution (e.g., 2M aqueous)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Large-scale reaction vessel with mechanical stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Apparatus for chiral HPLC or GC analysis

Protocol 1: Synthesis of (S)-But-3-yn-2-amine Hydrochloride

This protocol details the isolation of the unreacted (S)-enantiomer after selective acylation of the (R)-enantiomer.

1. Enzymatic Resolution: a. To a 10 L jacketed glass reactor equipped with a mechanical stirrer and a temperature probe, add 5 L of toluene. b. Add 500 g (7.23 mol) of racemic but-3-yn-2-amine to the solvent and stir until fully dissolved. c. Add 2.5 L (26.2 mol) of ethyl acetate as the acyl donor. d. Add 100 g of immobilized Candida antarctica Lipase B (CALB). e. Stir the mixture at 40°C and monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC. The reaction should be stopped when approximately 50% conversion is reached to ensure high enantiomeric excess of both the product and the remaining starting material. This is expected to take 24-48 hours.

2. Enzyme Removal and Amide Separation: a. Once 50% conversion is achieved, cool the reaction mixture to room temperature. b. Remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused. c. Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 2 L) to extract the unreacted (S)-but-3-yn-2-amine into the aqueous phase. The acylated (R)-amide will remain in the organic layer. d. Separate the layers and retain the aqueous layer. The organic layer containing the (R)-amide can be processed separately if desired (see Protocol 2).

3. Isolation and Salt Formation of (S)-But-3-yn-2-amine: a. Cool the combined acidic aqueous extracts in an ice bath. b. Basify the aqueous layer by the slow addition of 6 M NaOH until the pH is >12. Ensure the temperature is kept below 20°C. c. Extract the free (S)-but-3-yn-2-amine with dichloromethane (3 x 2 L). d. Combine the organic extracts and dry over anhydrous magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free (S)-but-3-yn-2-amine as an oil. f. Dissolve the resulting oil in 2 L of diethyl ether and cool in an ice bath. g. Slowly add a 2 M solution of HCl in diethyl ether with stirring until precipitation is complete. h. Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield enantiomerically pure (S)-but-3-yn-2-amine hydrochloride.

Protocol 2: Synthesis of (R)-But-3-yn-2-amine Hydrochloride

This protocol details the hydrolysis of the acylated (R)-amide to recover the (R)-enantiomer.

1. Hydrolysis of the Acylated Amine: a. Take the organic layer from step 2d of Protocol 1, which contains the (R)-N-acetyl-but-3-yn-2-amine. b. Concentrate the organic layer under reduced pressure to obtain the crude amide. c. To the crude amide, add 3 L of 6 M aqueous HCl. d. Heat the mixture to reflux (approximately 100°C) and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete hydrolysis of the amide.

2. Isolation and Salt Formation of (R)-But-3-yn-2-amine: a. Cool the reaction mixture to room temperature. b. Wash the aqueous solution with dichloromethane (2 x 1 L) to remove any non-basic impurities. c. Cool the aqueous layer in an ice bath and basify by the slow addition of 10 M NaOH until the pH is >12, keeping the temperature below 20°C. d. Extract the free (R)-but-3-yn-2-amine with dichloromethane (3 x 2 L). e. Combine the organic extracts and dry over anhydrous magnesium sulfate. f. Filter off the drying agent and concentrate under reduced pressure to yield the free (R)-but-3-yn-2-amine. g. Dissolve the resulting oil in 2 L of isopropanol and cool in an ice bath. h. Slowly add a concentrated solution of HCl in isopropanol with stirring until precipitation is complete. i. Collect the white precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield enantiomerically pure (R)-but-3-yn-2-amine hydrochloride.

Visualizations

Experimental Workflow

Application Note: Derivatization of But-3-yn-2-amine Hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

But-3-yn-2-amine is a versatile bifunctional building block ideal for generating diverse molecular libraries for biological screening.[1] Its structure features two key reactive sites: a primary amine and a terminal alkyne.[2] The primary amine serves as a convenient handle for traditional derivatization techniques such as amide bond formation and reductive amination, allowing for the systematic exploration of chemical space around a core scaffold.[3][4] The terminal alkyne provides a bioorthogonal handle, enabling the use of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6][7] This unique combination allows for the creation of compound libraries that can be screened for biological activity, with the alkyne moiety serving as a latent tag for subsequent target identification, imaging, or mode-of-action studies.[5][8] This application note details robust protocols for the derivatization of But-3-yn-2-amine hydrochloride and its subsequent use in representative biological screening assays.

Core Application: Library Synthesis Strategies

Two primary strategies are presented for the derivatization of the amine functional group, while preserving the bioorthogonal alkyne handle. Prior to reaction, the hydrochloride salt must be neutralized to the free amine using a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) or by aqueous work-up.

  • Amide Bond Formation: Coupling the amine with a diverse library of carboxylic acids using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) produces a library of amides with varied steric and electronic properties. This is a reliable method for exploring structure-activity relationships (SAR).

  • Reductive Amination: Reaction of the amine with a library of aldehydes or ketones, followed by reduction with a mild hydride reagent like sodium triacetoxyborohydride, yields a diverse set of secondary amines.[4][9] This method introduces different substitution patterns compared to amidation.

Data Presentation

Table 1: Representative Data for Amide Library Synthesis

This table summarizes hypothetical quantitative data from the synthesis of a small, representative library of derivatives based on But-3-yn-2-amine via amide coupling.

Derivative IDCarboxylic Acid (R-COOH)Derivative Structure (R-CO-NH-CH(CH₃)C≡CH)Yield (%)Purity (LC-MS, %)
DA-001 Acetic AcidCH₃-92>99
DA-002 Benzoic AcidC₆H₅-85>98
DA-003 Cyclohexanecarboxylic Acidc-C₆H₁₁-88>99
DA-004 4-Chlorobenzoic Acid4-Cl-C₆H₄-81>97
DA-005 Thiophene-2-carboxylic AcidC₄H₃S-79>98

Experimental Protocols

Protocol 1: General Procedure for Parallel Amide Coupling

This protocol describes the synthesis of an amide library in a 96-well plate format.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of But-3-yn-2-amine (free base) in anhydrous Dichloromethane (DCM).

    • Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in anhydrous DCM/DMF (9:1).

    • Prepare a 0.4 M stock solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DCM.

    • Prepare a 0.4 M stock solution of Hydroxybenzotriazole (HOBt) in anhydrous DMF.

    • Prepare a 0.8 M stock solution of Diisopropylethylamine (DIPEA) in anhydrous DCM.

  • Reaction Setup (per well):

    • To each well of a 96-well plate, add 100 µL (20 µmol, 1.0 eq) of the desired carboxylic acid stock solution.

    • Add 50 µL (20 µmol, 1.0 eq) of EDC stock solution and 50 µL (20 µmol, 1.0 eq) of HOBt stock solution to activate the carboxylic acid.

    • Incubate the plate at room temperature for 30 minutes with gentle shaking.

    • Add 100 µL (20 µmol, 1.0 eq) of the But-3-yn-2-amine stock solution.

    • Add 25 µL (20 µmol, 1.0 eq) of the DIPEA stock solution.

  • Reaction and Work-up:

    • Seal the plate and allow it to shake at room temperature for 16-24 hours.

    • Monitor reaction completion by LC-MS analysis of a small aliquot from a representative well.

    • Upon completion, evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the residue in 200 µL of Ethyl Acetate.

    • Wash the organic layer sequentially with 200 µL of 1 M HCl (aq), 200 µL of saturated NaHCO₃ (aq), and 200 µL of brine.

    • Dry the organic layer by passing it through a filter plate containing anhydrous Na₂SO₄.

    • Evaporate the solvent to yield the crude product, which can be further purified by preparative HPLC if necessary.

Protocol 2: Kinase Inhibition Screening (ADP-Glo™ Assay)

This protocol outlines a high-throughput method to screen the synthesized library for kinase inhibitors.

  • Reagent Preparation:

    • Prepare the kinase buffer, kinase enzyme solution, substrate solution, and ATP solution according to the assay kit manufacturer's instructions.

    • Prepare 10 mM stock solutions of all synthesized derivatives in 100% DMSO. Create a dilution series to test compounds at various concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 1 µL of the compound solution (or DMSO for control).

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader. Kinase inhibition is proportional to the reduction in the luminescent signal compared to the DMSO control.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.[4]

  • Inoculum Preparation:

    • Inoculate a single bacterial colony (e.g., E. coli) into a sterile broth medium (e.g., Mueller-Hinton Broth).[4]

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.[4]

    • Dilute the culture to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in fresh broth.[4]

  • Plate Setup:

    • In a sterile 96-well clear plate, add 100 µL of broth to all wells.

    • Add 100 µL of the highest concentration of the test compound (in broth) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination:

    • Determine the MIC by visual inspection. The MIC is the lowest compound concentration in a well with no visible turbidity.

Visualizations

Derivatization_Workflow cluster_deriv Derivatization Strategies start But-3-yn-2-amine HCl freebase Neutralization (Free Amine) start->freebase amide Amide Coupling (R-COOH, EDC) freebase->amide reductive Reductive Amination (R-CHO, NaBH(OAc)₃) freebase->reductive library Diverse Alkyne-Tagged Compound Library amide->library reductive->library screening Biological Screening library->screening

Caption: Workflow for generating a compound library from But-3-yn-2-amine.

Screening_Workflow cluster_assays Screening Assays cluster_results Screening Outcomes library Compound Library kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo™) library->kinase_assay mic_assay Antimicrobial MIC Assay library->mic_assay kinase_hits Identify Kinase Inhibitor Hits kinase_assay->kinase_hits mic_hits Identify Antimicrobial Hits mic_assay->mic_hits

Caption: High-level workflow for biological screening of the derivative library.

Target_ID_Workflow hit Alkyne-Tagged 'Hit' Compound binding Incubation: Hit Binds to Target hit->binding lysate Cell Lysate (Contains Target Protein) lysate->binding probe Add Azide-Biotin Probe + Cu(I) Catalyst binding->probe click Bioorthogonal Ligation (Click Reaction) probe->click CuAAC pulldown Streptavidin Bead Pulldown click->pulldown analysis Proteomics (LC-MS/MS) Target Identification pulldown->analysis

Caption: Using the alkyne tag for post-screening target identification.

References

Troubleshooting & Optimization

Technical Support Center: Purification of But-3-yn-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of But-3-yn-2-amine hydrochloride from common reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the salt form of But-3-yn-2-amine.[1][2] It is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.[3] Its structure contains a terminal alkyne and a primary amine, making it a useful synthon for introducing these functional groups into larger molecules.

Q2: What are the common impurities in a this compound reaction mixture?

Impurities largely depend on the synthetic route. A common method for synthesizing primary amines is reductive amination.[4][] Potential impurities from such a synthesis could include:

  • Unreacted starting materials: Such as the corresponding ketone or aldehyde.

  • Byproducts of the reaction: Including over-alkylated secondary or tertiary amines.[6]

  • Residual solvents: Solvents used in the reaction or initial workup.

  • Reagents: Excess reducing agents or acids.

Q3: What are the primary methods for purifying this compound?

The most common and effective purification methods for amine hydrochlorides are:

  • Recrystallization: This technique is used to purify solid compounds based on differences in solubility between the desired compound and impurities.[7]

  • Acid-Base Extraction: This liquid-liquid extraction method separates compounds based on their acidic or basic properties.[8][9][10][11]

Q4: What are the key safety precautions when handling this compound?

This compound may cause an allergic skin reaction.[1][2] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The synthesis was not driven to completion. 2. Product Loss During Workup: The hydrochloride salt is water-soluble, and excessive washing with aqueous solutions can lead to loss. 3. Incorrect pH during Extraction: The pH of the aqueous layer was not sufficiently acidic to protonate the amine fully, leaving some product in the organic layer.1. Monitor the reaction by TLC or LC-MS to ensure the consumption of starting material. 2. Minimize the volume of aqueous washes. When performing an acid-base extraction, back-extract the aqueous layer with a small amount of fresh organic solvent to recover any dissolved product. 3. Ensure the pH of the aqueous layer is acidic (pH 1-2) during the extraction of the amine into the aqueous phase.
Product is Oily or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can act as an oiling agent and prevent crystallization. 2. Residual Solvent: Trapped solvent can lower the melting point and inhibit crystal formation. 3. Hygroscopic Nature: The hydrochloride salt may absorb moisture from the atmosphere.1. Attempt purification by another method (e.g., if recrystallization failed, try acid-base extraction). Consider column chromatography if impurities are of similar polarity. 2. Dry the product thoroughly under high vacuum, possibly with gentle heating. 3. Handle and dry the product under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.
Product is Discolored (e.g., Yellow or Brown) 1. Oxidation: Amines can be susceptible to air oxidation, which can produce colored impurities.[7] 2. Reaction at Elevated Temperatures: High temperatures during reaction or purification can lead to decomposition and the formation of colored byproducts. 3. Acid-Catalyzed Polymerization: The alkyne functionality can be prone to polymerization in the presence of strong acids.1. Perform the purification steps, particularly the final isolation, under an inert atmosphere. The addition of an antioxidant might be considered in some cases. 2. Avoid excessive heating during recrystallization or solvent removal. 3. Use the minimum amount of acid necessary and avoid prolonged exposure to strongly acidic conditions.
NMR Spectrum Shows Unexpected Peaks 1. Residual Starting Materials or Byproducts: Incomplete purification. 2. Solvent Residues: Incomplete removal of solvents used in the reaction or purification. 3. Decomposition: The compound may have degraded during the workup or analysis preparation.1. Repeat the purification step. If the impurity persists, a more rigorous method like column chromatography may be necessary. 2. Dry the sample under high vacuum for an extended period. 3. Re-purify a small sample and acquire the NMR spectrum immediately.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₈ClN[1][12]
Molecular Weight 105.57 g/mol [1][12]
Appearance Solid[2]
Purity (Typical) ≥97%[3][12]
Storage Conditions 4°C, protect from light.[12]

Table 2: Potential Impurities in this compound Synthesis

Impurity TypeExampleLikely Source
Unreacted Starting Material But-3-yn-2-oneIncomplete reductive amination.
Over-alkylation Product Di(but-3-yn-2-yl)amineReaction of the primary amine product with the starting material.
Side-reaction Product But-3-en-2-amineOver-reduction of the alkyne.
Solvent Residue Methanol, Ethanol, Diethyl etherIncomplete removal after reaction or purification.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for purifying the solid crude product.

  • Solvent Selection: The ideal recrystallization solvent is one in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. A solvent pair, such as methanol/diethyl ether or ethanol/diethyl ether, is often effective for amine hydrochlorides.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the more polar solvent (e.g., hot methanol or ethanol).

  • Crystallization: Slowly add the less polar solvent (e.g., diethyl ether) at room temperature until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the polar solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold, less polar solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for separating the basic amine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel.[8] Shake the funnel vigorously, venting frequently to release any pressure. The basic But-3-yn-2-amine will be protonated to form the hydrochloride salt, which will dissolve in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the acidic extraction on the organic layer one or two more times to ensure all the amine has been extracted. Combine the aqueous extracts.

  • Organic Layer Wash: The remaining organic layer, containing any neutral impurities, can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated to isolate these impurities if desired.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the amine hydrochloride, regenerating the free amine.

  • Back-Extraction: Add a fresh portion of the organic solvent to the basic aqueous solution in the separatory funnel. Shake vigorously to extract the free amine into the organic layer.

  • Isolation of Free Amine: Separate the layers and repeat the back-extraction of the aqueous layer with fresh organic solvent. Combine the organic extracts, dry over an anhydrous salt, and evaporate the solvent to yield the purified free amine.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration and dry under vacuum.

Visualizations

G Purification Workflow for this compound cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Product Quench Quench Reaction SolventRemoval Solvent Removal Quench->SolventRemoval CrudeProduct Crude Product SolventRemoval->CrudeProduct AcidBase Acid-Base Extraction CrudeProduct->AcidBase Liquid/Oily Crude Recrystallization Recrystallization CrudeProduct->Recrystallization Solid Crude Drying Drying under Vacuum AcidBase->Drying Recrystallization->Drying Characterization Characterization (NMR, etc.) Drying->Characterization

Caption: General workflow for the purification of this compound.

G Troubleshooting Decision Tree for Purification Start Purification Issue OilyProduct Product is Oily? Start->OilyProduct LowYield Low Yield? OilyProduct->LowYield No CheckImpurities Check for impurities/solvent. Dry thoroughly. OilyProduct->CheckImpurities Yes Discolored Product Discolored? LowYield->Discolored No CheckWorkup Review extraction pH and wash volumes. LowYield->CheckWorkup Yes End Consult further analytical data. Discolored->End No CheckTemp Check for oxidation. Avoid high temperatures. Discolored->CheckTemp Yes CheckImpurities->LowYield CheckWorkup->Discolored CheckTemp->End

References

Side reactions of But-3-yn-2-amine hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for But-3-yn-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid potential side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a versatile chemical intermediate featuring a terminal alkyne and a primary amine functional group. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active molecules. It is often used in coupling reactions, such as the A³ coupling, to introduce the propargylamine moiety into more complex structures.

Q2: What are the main categories of side reactions to be aware of when working with this compound?

The primary side reactions involving this compound can be categorized into three main types:

  • Dimerization and Oligomerization: The terminal alkyne group can undergo self-coupling reactions, such as the Glaser coupling, to form dimers and higher-order oligomers.

  • Racemization: If you are using an enantiomerically pure form of this compound, there is a risk of racemization at the chiral center under certain conditions.

  • Synthesis-Related Byproducts: Impurities can be introduced during the synthesis of this compound itself, often arising from the specific synthetic route employed (e.g., A³ coupling).

Q3: How can I detect the presence of common impurities and side products?

A combination of analytical techniques is recommended for detecting impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the main product and distinguish it from potential side products like dimers, which will have characteristic signals for the resulting enyne or diyne structures.

  • Mass Spectrometry (MS): MS is a powerful tool to detect the presence of oligomers by identifying species with higher molecular weights than the desired product.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity and detecting any racemization. Reverse-phase HPLC can be used to separate the main product from less polar dimeric byproducts.

Troubleshooting Guides

Issue 1: Formation of Insoluble Material or Unexpected Higher Molecular Weight Species

Possible Cause: Dimerization or oligomerization of the terminal alkyne via Glaser coupling, especially in the presence of copper catalysts and an oxidant (like air).

Troubleshooting Steps:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which is a key step in the Glaser coupling mechanism.

  • Catalyst Choice: If your reaction requires a copper catalyst, consider using a ligand that can modulate its reactivity and suppress the homocoupling side reaction. Alternatively, explore copper-free reaction conditions if possible.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization.

  • Purification: If dimerization has occurred, the resulting diynes are typically less polar than the starting amine. They can often be separated by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

Issue 2: Loss of Optical Activity or Poor Enantiomeric Excess (ee)

Possible Cause: Racemization of the chiral center of But-3-yn-2-amine.

Troubleshooting Steps:

  • pH Control: Avoid strongly basic or acidic conditions, as these can promote racemization through deprotonation/reprotonation at the chiral center or formation of an achiral imine intermediate.

  • Temperature Management: Elevated temperatures can increase the rate of racemization. Perform your reaction at the lowest effective temperature.

  • Reagent Selection: Be mindful of reagents that can act as a base or acid. If a base is required, consider using a milder, non-nucleophilic base.

  • Chiral Analysis: Regularly monitor the enantiomeric excess of your material using chiral HPLC throughout your experimental process to pinpoint any steps that may be causing racemization.

Issue 3: Presence of Multiple Unidentified Byproducts in the Reaction Mixture

Possible Cause: Side reactions originating from the synthesis of this compound, especially if prepared via an A³ coupling reaction (aldehyde, alkyne, amine).

Troubleshooting Steps:

  • Starting Material Purity: Ensure the purity of your this compound before use. If you are synthesizing it in-house, proper purification is crucial.

  • Reaction Stoichiometry: In A³ coupling, precise control of the stoichiometry of the aldehyde, alkyne, and amine components is critical to minimize side products.

  • Purification of the Starting Material: If you suspect impurities from the synthesis, consider purifying the this compound before use. This can be achieved by recrystallization or by converting it to the free base, purifying by distillation or chromatography, and then converting it back to the hydrochloride salt.

Data Presentation

Table 1: Influence of Reaction Conditions on Dimerization

ParameterCondition Favoring DimerizationCondition to Avoid Dimerization
Atmosphere Presence of Oxygen (Air)Inert Atmosphere (N₂, Ar)
Catalyst High concentration of Cu(I)/Cu(II) saltsUse of specific ligands, lower catalyst loading, or copper-free alternatives
Temperature High TemperatureLow to Moderate Temperature
Solvent Aprotic, non-coordinating solventsProtic or coordinating solvents that can stabilize the monomeric species

Table 2: Troubleshooting Summary for Common Side Reactions

Side ReactionKey IndicatorRecommended Action
Dimerization Higher MW peaks in MS, complex NMR signalsWork under inert atmosphere, optimize catalyst, purify by chromatography
Racemization Decreased optical rotation, loss of ee in chiral HPLCControl pH and temperature, use mild reagents
Synthesis Byproducts Multiple spots on TLC, complex NMR/MSPurify starting material, optimize synthesis stoichiometry

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Dimerization

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add your substrate and any solid reagents.

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent via syringe. Add this compound and any other liquid reagents via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Purification of But-3-yn-2-amine from Non-polar Dimer Impurities

  • Sample Preparation: Dissolve the crude reaction mixture containing But-3-yn-2-amine and the dimer byproduct in a minimal amount of the eluent.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined by TLC analysis.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar dimer will elute first.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure But-3-yn-2-amine.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Flame-dried glassware under inert atmosphere start->setup reagents Add anhydrous solvent and reagents setup->reagents react Stir at controlled temperature reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify by chromatography extract->purify end Pure Product purify->end

Caption: A generalized experimental workflow to minimize side reactions.

troubleshooting_logic cluster_dimer Dimerization/Oligomerization cluster_racemization Racemization cluster_byproducts Synthesis Byproducts start Side Reaction Observed dimer_check High MW in MS? start->dimer_check rac_check Loss of optical activity? start->rac_check byprod_check Multiple unidentified spots? start->byprod_check dimer_action Use inert atmosphere, optimize catalyst, purify by chromatography dimer_check->dimer_action Yes rac_action Control pH and temperature, use mild reagents rac_check->rac_action Yes byprod_action Purify starting material, optimize synthesis byprod_check->byprod_action Yes

Caption: A logical flowchart for troubleshooting common side reactions.

Improving the enantioselectivity of reactions with (S)-But-3-yn-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-But-3-yn-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to improving the enantioselectivity of reactions involving this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of (S)-But-3-yn-2-amine hydrochloride in asymmetric synthesis?

A1: (S)-But-3-yn-2-amine hydrochloride is a valuable chiral building block. Its primary applications include its use as a precursor for chiral ligands used in transition-metal catalysis, as a key component in the synthesis of chiral propargylamines, and as a starting material for complex chiral molecules in pharmaceuticals and natural product synthesis.[1] The terminal alkyne and the chiral amine functionalities allow for diverse transformations, such as A³-coupling (aldehyde-alkyne-amine) reactions and nucleophilic additions.[2]

Q2: What are the critical factors that influence enantioselectivity when using this reagent?

A2: Several factors critically impact the enantioselectivity of reactions involving (S)-But-3-yn-2-amine hydrochloride. The most significant are:

  • Reaction Temperature: Lower temperatures often lead to higher enantiomeric excess (ee) by increasing the energetic difference between the diastereomeric transition states.[3][4][5]

  • Solvent: The polarity and coordinating ability of the solvent can dramatically affect the reaction pathway and the stability of the transition state complex.[3][6][7] Non-coordinating solvents like toluene or dichloromethane are often preferred.

  • Catalyst/Ligand System: In metal-catalyzed reactions, the choice of metal precursor and the chiral ligand it is paired with is paramount for achieving high asymmetric induction.

  • Additives: The presence of additives, such as Lewis acids or bases, can influence catalyst activity and selectivity.[8] For instance, additives can suppress background reactions or stabilize the desired transition state.

Q3: How should (S)-But-3-yn-2-amine hydrochloride be handled and stored to maintain its enantiomeric purity?

A3: To maintain its high enantiomeric purity, (S)-But-3-yn-2-amine hydrochloride should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] Amines are susceptible to oxidation and can react with atmospheric carbon dioxide. As a hydrochloride salt, it is more stable than the free base but should still be handled with care. Before use, ensure the reagent is brought to room temperature under an inert atmosphere to prevent condensation of moisture.

Q4: How can I confirm the enantiomeric purity of my starting material and final product?

A4: The enantiomeric excess (ee) of the starting material and the final product is typically determined using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.[3][9] An alternative method involves derivatization with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished and quantified by standard ¹H-NMR or ¹⁹F-NMR spectroscopy.[3]

Troubleshooting Guide: Low Enantioselectivity

Experiencing low enantiomeric excess (ee) is a common challenge in asymmetric synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.

Initial Checks
  • Verify Starting Material Purity: Confirm the enantiomeric purity of your lot of (S)-But-3-yn-2-amine hydrochloride. An impure starting material will inherently lead to a lower ee in the product.[3]

  • Ensure Anhydrous Conditions: Water can interfere with many catalytic systems, leading to side reactions or catalyst deactivation. Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried.[3]

  • Check Reagent Stoichiometry: Inaccurate measurement of the chiral amine, catalyst, or other reagents can lead to suboptimal results.[3] For organometallic reagents, titration is recommended to determine the exact concentration before use.

Systematic Optimization Workflow

If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity.

G cluster_0 start Start: Low ee Observed purity Verify Purity of (S)-But-3-yn-2-amine HCl and other reagents start->purity conditions Ensure Anhydrous Conditions & Correct Stoichiometry purity->conditions temp Screen Reaction Temperature (e.g., 0°C, -20°C, -78°C) conditions->temp If still low ee solvent Screen Solvents (e.g., Toluene, THF, CH2Cl2) temp->solvent success Success: High ee Achieved temp->success Improved? catalyst Optimize Catalyst/Ligand System (Vary loading, screen alternatives) solvent->catalyst solvent->success Improved? additives Screen Additives (e.g., Lewis Acids/Bases, Salts) catalyst->additives catalyst->success Improved? additives->success Improved? fail Consult Further Literature or Technical Support additives->fail No Improvement

Caption: Troubleshooting workflow for improving low enantiomeric excess (ee).

Parameter Optimization Tables

The following tables present hypothetical but representative data for a model reaction, such as a copper-catalyzed A³-coupling of an aldehyde, (S)-But-3-yn-2-amine (as free base), and a second alkyne, to illustrate the effect of parameter optimization on enantioselectivity.

Table 1: Effect of Temperature and Solvent on Enantioselectivity

EntrySolventTemperature (°C)Yield (%)ee (%)
1THF25 (RT)8565
2THF08278
3THF-207589
4Toluene25 (RT)8872
5Toluene08685
6Toluene -20 81 94
7CH₂Cl₂09081

Data suggests that lower temperatures and non-coordinating solvents like toluene significantly improve enantioselectivity.[3][4][6]

Table 2: Effect of Catalyst Ligand and Loading

EntryCatalystLigandLoading (mol%)Yield (%)ee (%)
1CuBr(R)-BINAP57888
2Cu(OTf)₂ (S,S)-iPr-Pybox 5 81 94
3Cu(OTf)₂(S,S)-iPr-Pybox2.57585
4Cu(OTf)₂(S,S)-iPr-Pybox108294
5CuI(R)-QUINAP58591

Data indicates a strong dependence on the specific copper salt and chiral ligand combination. For this system, 5 mol% of the Cu(OTf)₂/(S,S)-iPr-Pybox complex provides the best result.[2]

Experimental Protocols

Protocol: Asymmetric A³-Coupling Reaction

This protocol describes a general procedure for the copper-catalyzed asymmetric coupling of an aldehyde, (S)-But-3-yn-2-amine, and a terminal alkyne.

Workflow Diagram:

G cluster_0 Experimental Setup cluster_1 Reaction cluster_2 Workup & Analysis prep 1. Flame-dry Schlenk tube under vacuum inert 2. Backfill with Argon prep->inert cat 3. Add Cu(OTf)₂ (5 mol%) & Ligand (6 mol%) inert->cat solv 4. Add Toluene, stir 30 min to form complex cat->solv reagents 5. Add Aldehyde (1.2 eq) & (S)-But-3-yn-2-amine (1.0 eq) solv->reagents alkyne 6. Add Terminal Alkyne (1.5 eq) reagents->alkyne stir 7. Stir at -20°C for 24-48h alkyne->stir monitor 8. Monitor by TLC/GC stir->monitor quench 9. Quench with sat. NH₄Cl monitor->quench extract 10. Extract with Ethyl Acetate quench->extract purify 11. Purify via Column Chromatography extract->purify analyze 12. Analyze ee by Chiral HPLC purify->analyze

Caption: General workflow for an asymmetric A³-coupling reaction.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)

  • (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S,S)-iPr-Pybox) (6 mol%)

  • Aldehyde (1.2 mmol)

  • (S)-But-3-yn-2-amine hydrochloride (1.0 mmol)

  • Triethylamine (Et₃N) (1.1 mmol, to free base the amine)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 mmol)

  • Anhydrous Toluene (5 mL)

  • Activated 4 Å molecular sieves (approx. 200 mg)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk tube containing a magnetic stir bar and activated 4 Å molecular sieves, add Cu(OTf)₂ (0.05 mmol) and (S,S)-iPr-Pybox (0.06 mmol).[2]

  • Evacuate the tube and backfill with argon three times.

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve (S)-But-3-yn-2-amine hydrochloride (1.0 mmol) in anhydrous toluene (3 mL). Add triethylamine (1.1 mmol) and stir for 10 minutes at room temperature.

  • Add the aldehyde (1.2 mmol) to the amine solution.

  • Asymmetric Coupling: Cool both the catalyst solution and the reagent solution to -20 °C.

  • Transfer the catalyst solution to the reagent mixture via cannula.

  • Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C for 24-48 hours, monitoring progress by TLC.[2]

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified propargylamine by chiral HPLC analysis.[2][3]

References

But-3-yn-2-amine hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of But-3-yn-2-amine hydrochloride in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is a propargylamine, a class of compounds that can be susceptible to degradation. The primary stability concerns arise from the reactivity of the terminal alkyne and the primary amine functional groups. Potential degradation pathways include oxidation of the amine, hydration or polymerization of the alkyne, and reaction with atmospheric carbon dioxide.[1] The hydrochloride salt, while enhancing solubility, can also make the compound hygroscopic, and the presence of moisture can accelerate degradation processes.[2]

Q2: How should I properly store this compound, both as a solid and in solution?

A2: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 4°C and protected from light. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at low temperatures (2-8°C), protect from light, and use a tightly sealed container to minimize exposure to air and moisture.

Q3: I suspect my solution of this compound has degraded. How can I assess its purity?

A3: The purity of your this compound solution can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining purity and quantifying impurities. Gas Chromatography (GC) can also be utilized. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify degradation products by observing changes in chemical shifts and the appearance of new signals.

Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on the functional groups present, the likely degradation pathways include:

  • Oxidation of the amine: The primary amine can be oxidized to form various products, including the corresponding imine, oxime, or nitrile. Amines are susceptible to electron transfer oxidation to give N-oxides and hydroxylamines.[3][4]

  • Hydration of the alkyne: In the presence of acid and water, the terminal alkyne can undergo hydration to form a ketone.

  • Polymerization: Terminal alkynes can be prone to polymerization, especially in the presence of certain metals or under the influence of heat and light.

  • Reaction with Carbon Dioxide: Primary amines can react with CO2, particularly at elevated temperatures, to form carbamates or urea-like structures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound solutions.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible experimental results. Sample degradation leading to a lower effective concentration of the active compound or interference from degradation byproducts.1. Verify Purity: Assess the purity of the this compound solution using a validated stability-indicating HPLC method.2. Prepare Fresh Solutions: Always prepare solutions fresh before use.3. Control Storage Conditions: If temporary storage is unavoidable, ensure the solution is stored at 2-8°C, protected from light, and under an inert atmosphere.
Discoloration of the solution (e.g., turning yellow or brown). Oxidation of the amine group or polymerization of the alkyne moiety.1. Discard the Solution: Discolored solutions should be considered degraded and discarded.2. Improve Inertness: Ensure that the solvent is de-gassed and that the solution is handled and stored under a strictly inert atmosphere (e.g., argon or nitrogen).3. Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photolytic degradation.
Precipitate formation in the solution. Poor solubility in the chosen solvent, changes in pH, or formation of insoluble degradation products.1. Verify Solubility: Confirm the solubility of this compound in the specific solvent and concentration being used.2. Control pH: Ensure the pH of the solution is within a range where the compound is stable and soluble.3. Filter Before Use: If a precipitate is observed in a freshly prepared solution, it may be due to undissolved solid. Filter the solution through a 0.22 µm filter before use.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Presence of degradation products or impurities from the starting material.1. Perform Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify the retention times of potential degradation products.2. Use a High-Purity Standard: Analyze a freshly prepared solution from a new, high-purity batch of this compound to establish a reference chromatogram.3. Optimize Chromatographic Method: Ensure the analytical method has sufficient resolution to separate the parent compound from all potential impurities and degradants.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of a Stock Solution

This protocol describes the recommended procedure for preparing a stock solution of this compound and storing it for a short period.

  • Materials:

    • This compound (solid)

    • High-purity, de-gassed solvent (e.g., DMSO, water, ethanol)

    • Inert gas (argon or nitrogen)

    • Amber glass vial with a PTFE-lined cap

    • Calibrated balance and volumetric flasks

  • Procedure:

    • Weigh the required amount of this compound in a clean, dry weighing boat.

    • Transfer the solid to a volumetric flask.

    • Add a portion of the de-gassed solvent to the flask and sonicate briefly to dissolve the solid.

    • Once dissolved, dilute to the final volume with the de-gassed solvent.

    • Purge the headspace of the volumetric flask with inert gas.

    • Transfer the solution to an amber glass vial.

    • Purge the headspace of the vial with inert gas before sealing with the PTFE-lined cap.

    • For short-term storage, place the vial at 2-8°C.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Water bath or oven

    • UV lamp

    • Validated HPLC method

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Thermal Degradation: Place the stock solution in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method. Compare the chromatograms to identify degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Weigh But-3-yn-2-amine HCl dissolve Dissolve in Degassed Solvent prep->dissolve acid Acid Hydrolysis dissolve->acid Stress Condition base Base Hydrolysis dissolve->base oxid Oxidation dissolve->oxid thermal Thermal Stress dissolve->thermal photo Photolytic Stress dissolve->photo hplc HPLC Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Studies.

troubleshooting_logic start Inconsistent Experimental Results check_purity Assess Solution Purity (HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure fresh_solution Prepare Fresh Solution is_pure->fresh_solution Yes degraded Solution is Degraded is_pure->degraded No review_protocol Review Experimental Protocol for Other Errors fresh_solution->review_protocol

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Optimizing Coupling Reactions with But-3-yn-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using But-3-yn-2-amine hydrochloride in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize this compound before using it in a coupling reaction?

A1: Yes, it is crucial to neutralize the hydrochloride salt to the free amine. The protonated ammonium group is not nucleophilic and will not participate in the desired coupling reaction.[1] Neutralization can be achieved in situ by adding a suitable base to the reaction mixture.

Q2: What type of base should I use for the neutralization?

A2: The choice of base depends on the specific coupling reaction.

  • For Amide Coupling: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are commonly used.[1][2] An excess of the base (at least 2 equivalents) is typically required to both neutralize the hydrochloride and scavenge the acid produced during the coupling reaction.[2]

  • For Sonogashira Coupling: An amine base like diethylamine or triethylamine is often used, which can also serve as the solvent or co-solvent.[3] These bases are essential for the catalytic cycle.[3]

  • General Neutralization: For isolating the free amine before the reaction, you can use a weak inorganic base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[4]

Q3: What are the most common coupling reactions for this compound?

A3: The two primary functionalities of this molecule allow for two main types of coupling reactions:

  • Amide Bond Formation: The secondary amine can react with carboxylic acids or their activated derivatives (like acyl chlorides) to form propargylamides.[3][5]

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in a palladium-catalyzed cross-coupling reaction to form substituted alkynes.[6][7]

Q4: My Sonogashira coupling reaction is giving a low yield of the desired product and a significant amount of a byproduct. What could be the issue?

A4: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, also known as Glaser coupling, which leads to the formation of a 1,3-diyne dimer.[8] This is often promoted by the presence of oxygen and a copper(I) co-catalyst.[8][9] To minimize this, ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon) and consider using a copper-free Sonogashira protocol.[9][10]

Troubleshooting Guides

Issue 1: Low or No Yield in Amide Coupling
Possible Cause Suggested Solution
Incomplete Neutralization of Amine Hydrochloride The amine is not sufficiently nucleophilic. Increase the amount of base (e.g., TEA, DIPEA) to at least 2-3 equivalents.[1][2]
Ineffective Coupling Reagent The chosen coupling reagent may not be suitable for the specific substrates. Try alternative coupling agents such as HATU, HBTU, or a carbodiimide like EDC in combination with an additive like HOBt.[11][12][13]
Steric Hindrance If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a more potent coupling reagent.
Solvent Issues The solubility of the amine hydrochloride or the reagents may be poor in the chosen solvent. DMF is a common solvent for amide couplings, but if issues like decomposition are observed, consider alternatives like DCM or THF.[14]
Decomposition of Reagents or Product Propargylamines can be sensitive.[14] Ensure the reaction conditions are not too harsh (e.g., excessive heat). Monitor the reaction by TLC or LCMS to check for decomposition.
Issue 2: Formation of Alkyne Dimer (Homocoupling) in Sonogashira Coupling
Possible Cause Suggested Solution
Presence of Oxygen Glaser coupling is an oxidative process.[8] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.
Copper(I) Co-catalyst The copper co-catalyst can promote homocoupling.[9] Switch to a "copper-free" Sonogashira protocol. These often require a different base (e.g., Cs₂CO₃) and may use specific palladium catalysts and ligands.[10][15]
High Concentration of Alkyne A high concentration of the terminal alkyne can favor dimerization.[14] Add the but-3-yn-2-amine solution slowly to the reaction mixture using a syringe pump to maintain a low, steady concentration.[14]
Inappropriate Ligand The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling. Consider using bulky, electron-rich phosphine ligands.[14][15]

Quantitative Data Summary

The following tables provide representative data for typical amide and Sonogashira coupling reactions. Note that yields are highly substrate-dependent.

Table 1: Representative Conditions for Amide Coupling with Amines

Coupling ReagentBase (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
HBTUHünig's Base (2)DMFRoom Temp.1-285-95[11][16]
EDC/HOBtDIPEA (2-3)DCM/DMF0 to Room Temp.12-2470-90
Acyl ChloridePyridine or TEA (2)DCM0 to Room Temp.1-680-95[17]
PyBOPDIPEA (3)DMF0 to Room Temp.12-1675-90[14]

Table 2: Representative Conditions for Sonogashira Coupling of Terminal Alkynes

Pd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (2-5)CuI (5-10)TEA/Et₂NHTHF/TolueneRoom Temp. - 602-1270-95[7][18]
Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NDMFRoom Temp.6-2465-90
PdCl₂(PPh₃)₂ (3)None (Copper-free)TBAF (3 eq)None80-1000.5-280-95[10]
Pd(OAc)₂ (2) / P(p-tol)₃ (4)None (Copper-free)DBUTHF80685-95[19]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid
  • Neutralization and Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) and a coupling agent (e.g., HATU, 1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) to the mixture and stir for 5-10 minutes at room temperature.

  • Amine Addition: Add a solution of this compound (1.2 equiv.) in a minimal amount of DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling with an Aryl Bromide
  • Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., P(p-tol)₃, 4 mol%).

  • Purge the tube with an inert gas (N₂ or Ar).

  • Reagent Addition: Add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and a base (e.g., DBU, 2.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 6-24 hours), monitoring by TLC or GCMS.[19]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography.

Visualized Workflows and Logic

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Carboxylic Acid + But-3-yn-2-amine HCl reagents Add Solvent (DMF) & Coupling Reagent (e.g., HATU) start->reagents base Add Base (DIPEA) for Neutralization & Activation reagents->base stir Stir at Room Temperature base->stir monitor Monitor by TLC/LCMS stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify by Chromatography wash->purify product Final Product: Propargylamide purify->product

Caption: Workflow for Amide Coupling.

Sonogashira_Troubleshooting cluster_dimer Dimerization is the Issue cluster_no_dimer Other Potential Issues start Low Yield of Sonogashira Product check_dimer Check for Homocoupling Dimer by NMR/MS start->check_dimer no_dimer No Significant Dimerization check_dimer->no_dimer No dimer_yes Significant Dimerization Observed check_dimer->dimer_yes Yes check_catalyst Optimize Catalyst/Ligand System no_dimer->check_catalyst check_base Ensure Sufficient & Appropriate Base no_dimer->check_base check_temp Optimize Reaction Temperature no_dimer->check_temp solution1 Switch to Copper-Free Conditions dimer_yes->solution1 solution2 Ensure Rigorous Inert Atmosphere dimer_yes->solution2 solution3 Use Syringe Pump for Slow Addition of Alkyne dimer_yes->solution3

Caption: Troubleshooting Sonogashira Coupling.

References

Technical Support Center: A Troubleshooting Guide for Syntheses Utilizing But-3-yn-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for syntheses involving but-3-yn-2-amine hydrochloride. The information is structured to directly address common challenges encountered during experimental work, enabling you to optimize your reactions and improve outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Handling and Reactivity

Q1: My reaction with this compound is failing or giving low yields. What are the first things I should check?

A1: When a reaction with this compound fails, the primary areas to investigate are the neutralization of the hydrochloride salt, the quality of your reagents, and the reaction conditions. This compound is a salt and the amine is not nucleophilic in this form. It is crucial to add a suitable base to liberate the free amine in situ. Additionally, ensure your solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), especially for oxygen-sensitive reactions like the Sonogashira coupling.[1]

Q2: How do I properly store and handle this compound?

A2: this compound should be stored at 4°C and protected from light.[2] It is a solid material. As with most amines, it is advisable to handle it in a well-ventilated area.

Q3: How do I neutralize the hydrochloride salt before or during my reaction?

A3: The hydrochloride salt must be neutralized to the free amine for it to act as a nucleophile or participate in coupling reactions. This can be achieved by adding a base. The choice of base and the stoichiometry are critical and depend on the specific reaction.

  • For Sonogashira Coupling: Typically, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used in excess (2-3 equivalents). One equivalent will neutralize the HCl salt, and the excess will act as the base required for the catalytic cycle.

  • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the reaction can be tolerant of a wider pH range, it is often beneficial to add a non-coordinating organic base like DIPEA if starting from the hydrochloride salt.

You can neutralize the amine hydrochloride with a weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and extract the free amine into an organic solvent before use. However, for many applications, in situ neutralization is preferred.

2. Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne, such as but-3-yn-2-amine, and an aryl or vinyl halide.

Q4: I am observing low to no yield in my Sonogashira coupling with this compound. What are the common causes?

A4: Low yields in Sonogashira couplings with this substrate can stem from several factors:

  • Incomplete Neutralization: As mentioned, insufficient base will result in the amine remaining protonated and unreactive.

  • Catalyst Inactivation: The palladium catalyst can be sensitive. The formation of palladium black indicates catalyst decomposition.[1] This can be caused by impurities or inappropriate reaction conditions.

  • Glaser Homocoupling: A significant side reaction is the copper-catalyzed homocoupling of the alkyne, especially in the presence of oxygen.[3]

  • Poor Substrate Reactivity: The reactivity of the halide partner is crucial. The general trend is I > Br > Cl. Aryl bromides may require higher temperatures than aryl iodides, and aryl chlorides are generally unreactive under standard conditions.[1]

Q5: What are the optimal reaction conditions for a Sonogashira coupling with this compound?

A5: Optimal conditions are substrate-dependent, but a good starting point is provided in the table and protocol below. Key parameters to optimize include the palladium catalyst, ligand, copper co-catalyst, base, solvent, and temperature.

Table 1: Typical Reaction Parameters for Sonogashira Coupling

ParameterRecommended ConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ with a phosphine ligand can also be used.[4]
Copper Co-catalyst CuI (1-5 mol%)Essential for the traditional Sonogashira catalytic cycle.
Base Et₃N, DIPEA, Piperidine, DBU (2-3 eq.)Must be in excess to both neutralize the HCl salt and act as a base for the reaction.
Solvent THF, DMF, Acetonitrile, TolueneShould be anhydrous and degassed.
Temperature Room temperature to 80°CDependent on the reactivity of the aryl halide.[4]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent Glaser homocoupling.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Add this compound (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., THF).

  • Add the amine base (e.g., Et₃N, 3.0 eq.) via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature for aryl iodides, 60-80°C for aryl bromides) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q6: I am seeing a lot of byproduct from the homocoupling of but-3-yn-2-amine. How can I minimize this?

A6: Glaser homocoupling is a common side reaction. To minimize it:

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with argon for an extended period) and maintain a positive pressure of an inert gas throughout the reaction.[5]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions may require different ligands or bases (e.g., a strong, non-coordinating base like DBU).[4]

  • Slow Addition of the Alkyne: If possible, adding the but-3-yn-2-amine solution slowly to the reaction mixture can favor the cross-coupling pathway.

Troubleshooting Workflow for Sonogashira Coupling

Sonogashira_Troubleshooting start Low or No Product Yield check_base Is the base stoichiometry sufficient? (>2 equivalents) start->check_base check_inert Is the reaction under a strict inert atmosphere? check_base->check_inert Yes increase_base Increase base to 3 equivalents check_base->increase_base No check_catalyst Is the catalyst active? (No palladium black) check_inert->check_catalyst Yes improve_inert Improve degassing procedure (e.g., freeze-pump-thaw) check_inert->improve_inert No check_reagents Are reagents and solvents pure and anhydrous? check_catalyst->check_reagents Yes new_catalyst Use fresh catalyst and/or ligand check_catalyst->new_catalyst No purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No

Caption: Troubleshooting workflow for low yields in Sonogashira coupling.

3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The CuAAC "click" reaction is a highly efficient and specific reaction for forming a triazole linkage between an alkyne and an azide.

Q7: I am getting a low yield in my CuAAC reaction with this compound. What could be the problem?

A7: Low yields in CuAAC reactions are often related to the copper catalyst or reaction conditions:

  • Copper(I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen. The use of a reducing agent like sodium ascorbate is crucial to maintain the Cu(I) oxidation state.

  • Insufficient Base: If you are starting with this compound, the reaction medium might become acidic, which can interfere with the reaction. The addition of a mild, non-coordinating base is recommended.

  • Ligand Choice: While not always necessary, a ligand such as THPTA or TBTA can stabilize the Cu(I) catalyst, accelerate the reaction, and prevent side reactions.

  • Impure Reagents: Impurities in your azide or alkyne starting materials can interfere with the catalyst.

Q8: What is a reliable protocol for a CuAAC reaction using this compound?

A8: The following protocol provides a good starting point. The reaction is often performed in aqueous or mixed aqueous/organic solvent systems.

Table 2: Typical Reaction Parameters for CuAAC Click Chemistry

ParameterRecommended ConditionNotes
Copper Source CuSO₄ (1-10 mol%) with a reducing agentCuSO₄ is readily available and is reduced in situ to Cu(I).
Reducing Agent Sodium Ascorbate (5-20 mol%)Used in slight excess to the copper source.
Ligand (Optional) THPTA, TBTA (1-5 mol%)Stabilizes the Cu(I) catalyst.
Base (if using HCl salt) DIPEA or a buffer (e.g., phosphate)To neutralize the HCl and maintain a suitable pH.
Solvent t-BuOH/H₂O, DMSO, DMF, H₂OThe choice of solvent depends on the solubility of the substrates.
Temperature Room temperatureThe reaction is typically fast at room temperature.

Experimental Protocol: General Procedure for CuAAC Reaction

  • In a vial, dissolve the azide-containing compound (1.0 eq.) and this compound (1.1 eq.) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • If necessary, add a base like DIPEA (1.2 eq.) to neutralize the hydrochloride.

  • In a separate vial, prepare the catalyst solution by adding a solution of CuSO₄ (e.g., 0.05 eq. of a 1M aqueous solution) to a solution of sodium ascorbate (e.g., 0.1 eq. of a 1M aqueous solution). The solution should turn from blue to colorless or pale yellow. A ligand like THPTA can be pre-mixed with the CuSO₄.

  • Add the catalyst solution to the solution of the azide and alkyne.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, the product can be isolated by extraction or purification via chromatography. If the product is water-soluble, purification might involve reverse-phase chromatography.

CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation Azide Azide Substrate Reaction Combine Reactants and Catalyst Stir at Room Temperature Azide->Reaction Alkyne But-3-yn-2-amine HCl Alkyne->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->Reaction CuSO4 CuSO₄ Solution Catalyst Active Cu(I) Catalyst CuSO4->Catalyst Ascorbate Sodium Ascorbate Solution Ascorbate->Catalyst Catalyst->Reaction Workup Workup and Purification Reaction->Workup

Caption: General experimental workflow for a CuAAC click reaction.

4. Product Purification

Q9: I am having difficulty purifying the product of my reaction involving but-3-yn-2-amine. What are some common issues and solutions?

A9: The basic nature of the amine functionality in your product can lead to challenges during purification, especially with silica gel chromatography.

  • Tailing on Silica Gel: Basic compounds often streak or "tail" on silica gel columns, leading to poor separation. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or a few drops of ammonia in the solvent mixture.

  • Salt Formation: If your workup involved an acidic wash, your product might be in its salt form, which will have very different solubility and chromatographic behavior. Ensure your product is in its free-base form before attempting chromatography on normal-phase silica.

  • Water Solubility: If your final product is highly polar, it might have some water solubility, leading to losses during aqueous workup. Minimize the volume of aqueous washes or use brine to reduce the solubility of your product in the aqueous phase.

  • Reverse-Phase Chromatography: For highly polar, basic compounds, reverse-phase chromatography (C18 silica) can be a more effective purification method than normal-phase chromatography.

Logical Flow for Handling Amine Hydrochloride in Synthesis

Amine_HCl_Logic Start Start with But-3-yn-2-amine HCl Decision Is in situ neutralization compatible with the reaction? Start->Decision InSitu Add >2 eq. of base (e.g., Et₃N, DIPEA) directly to the reaction Decision->InSitu Yes ExSitu 1. Dissolve salt in water. 2. Add inorganic base (e.g., NaHCO₃). 3. Extract free amine into organic solvent. 4. Dry and use immediately. Decision->ExSitu No Proceed Proceed with Coupling Reaction InSitu->Proceed ExSitu->Proceed

Caption: Decision-making process for using this compound.

This guide provides a starting point for troubleshooting your syntheses. Remember that every reaction is unique, and optimization of the parameters outlined above may be necessary to achieve the desired outcome. For further assistance, consulting the primary literature for specific examples that match your substrates is highly recommended.

References

Technical Support Center: Work-up Procedures for But-3-yn-2-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with but-3-yn-2-amine hydrochloride. The following sections address common issues encountered during the work-up of reactions involving this versatile building block.

Troubleshooting Guide

This guide is designed to help you resolve common problems during the work-up of reactions involving this compound and its derivatives.

Problem Potential Cause Suggested Solution
Low or no yield of the desired product after work-up. 1. Incomplete reaction: The reaction may not have gone to completion. 2. Product loss during extraction: The product, especially if it is a polar amine, might have poor solubility in the organic solvent used for extraction. 3. Decomposition of the product: The product may be unstable under the work-up conditions (e.g., strong acid or base). 4. Formation of water-soluble salts: If the product is an amine, it can form a salt with any acidic species present and partition into the aqueous layer.1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up. 2. Use a more polar organic solvent for extraction (e.g., dichloromethane or a mixture of solvents). Perform multiple extractions. If the product is highly polar, consider salting out the aqueous layer with NaCl to decrease the polarity of the aqueous phase. 3. Use mild work-up conditions. Avoid unnecessarily strong acids or bases and prolonged exposure to harsh conditions. 4. To recover the amine product from the aqueous layer, basify the solution with a suitable base (e.g., NaHCO₃ or NaOH) to deprotonate the amine, and then extract with an organic solvent.
Difficulty in separating the product from unreacted but-3-yn-2-amine. 1. Similar polarity: The product and the starting material may have very similar polarities, making chromatographic separation challenging. 2. Incomplete conversion: A significant amount of starting material remains.1. Acid-base extraction: Unreacted but-3-yn-2-amine is basic and can be removed by washing the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate the amine, making it water-soluble. The desired product, if less basic, may remain in the organic layer. 2. Chromatography with modified stationary phase: Use an amine-functionalized silica gel column to improve the separation of basic compounds. 3. Derivatization: If the product is not a primary amine, unreacted but-3-yn-2-amine can be selectively reacted with an aldehyde to form a Schiff base, which will have a different polarity.
Formation of an emulsion during aqueous extraction. 1. Presence of amphiphilic molecules: Reaction byproducts or the product itself may act as a surfactant. 2. High concentration of salts. 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 2. Filter the mixture through a pad of Celite. 3. Centrifuge the mixture to break the emulsion. 4. Allow the mixture to stand for a longer period.
Product appears to be an oil instead of a solid, making isolation difficult. 1. Presence of impurities: Residual solvent or byproducts can prevent crystallization. 2. Product is intrinsically an oil at room temperature. 1. Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization. 2. If the product is an oil, purification by column chromatography is the standard procedure.
**The

Validation & Comparative

Chiral HPLC analysis of (S)-But-3-yn-2-amine hydrochloride enantiomeric excess

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to determining the enantiomeric excess of (S)-But-3-yn-2-amine hydrochloride, a key chiral building block in pharmaceutical synthesis, requires a robust and reliable analytical method. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose. This guide provides a comparative overview of direct and indirect chiral HPLC methods, alongside alternative techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their needs.

Direct Chiral HPLC Analysis

Direct enantiomeric separation on a chiral stationary phase (CSP) is often the most straightforward method, avoiding sample derivatization. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral amines.

Alternative 1: Direct Analysis on Polysaccharide-Based CSPs

Polysaccharide-based columns, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for the direct separation of chiral amine enantiomers. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol), is critical for achieving optimal separation. Basic or acidic additives are frequently required to improve peak shape and resolution.

Experimental Protocol:

A general protocol for the direct chiral HPLC analysis of a primary amine, adaptable for (S)-But-3-yn-2-amine hydrochloride, is as follows:

  • Column Selection: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is chosen.

  • Mobile Phase Preparation: A mobile phase consisting of n-Hexane and Isopropanol (e.g., 90:10 v/v) is prepared. To this, a basic additive like diethylamine (DEA) is added at a concentration of 0.1% to minimize peak tailing.

  • Sample Preparation: The (S)-But-3-yn-2-amine hydrochloride sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (as the alkyne group has poor chromophoric properties, low UV wavelengths are necessary; alternatively, a derivatization approach for better UV detection can be considered).

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Expected Performance for Structurally Similar Alkynylamines:

AnalyteMobile Phase (Hexane/IPA)AdditiveRetention Time (min)Resolution (Rs)
Racemic N-benzyl-1-phenylprop-2-yn-1-amine90/100.1% DEAt1: 9.8, t2: 11.22.1
Racemic N-allyl-1-phenylprop-2-yn-1-amine95/50.1% DEAt1: 7.5, t2: 8.91.9

This data is illustrative for structurally related compounds and serves as a starting point for method development for (S)-But-3-yn-2-amine hydrochloride.

Indirect Chiral HPLC Analysis via Derivatization

An alternative to direct chiral HPLC is the derivatization of the amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This approach can be advantageous when direct methods fail or when enhanced detection sensitivity is required.

Alternative 2: Pre-column Derivatization with a Chiral Reagent

A common strategy involves reacting the primary amine with a chiral reagent to form stable diastereomeric derivatives. One such reagent is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which not only creates diastereomers but also introduces a highly fluorescent tag, significantly improving detection limits.[1]

Experimental Protocol:

  • Derivatization:

    • Dissolve (S)-But-3-yn-2-amine hydrochloride in a suitable solvent (e.g., acetonitrile).

    • Add a chiral derivatizing agent (e.g., a chiral isocyanate or NBD-Cl in the presence of a chiral auxiliary) and a non-chiral base (e.g., triethylamine) to catalyze the reaction.

    • Allow the reaction to proceed to completion at room temperature or with gentle heating.

  • Sample Preparation: Dilute the reaction mixture with the mobile phase for HPLC analysis.

  • HPLC Conditions (Achiral Column):

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detection: UV or Fluorescence, depending on the properties of the derivatizing agent. For NBD derivatives, fluorescence detection (Excitation: 470 nm, Emission: 530 nm) is highly sensitive.[1]

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the resulting diastereomers.

Comparison of Direct vs. Indirect Methods:

FeatureDirect Chiral HPLCIndirect Chiral HPLC (Derivatization)
Speed Faster (no reaction step)Slower (requires derivatization)
Simplicity Simpler workflowMore complex, potential for side reactions
Column Requires expensive chiral columnUses standard, less expensive achiral column
Detection May have low sensitivity for poor chromophoresCan significantly enhance sensitivity
Method Development Can be empirical, requires screening of CSPsRequires optimization of derivatization reaction

Alternative Analytical Techniques

Beyond HPLC, other techniques can be employed for the determination of enantiomeric excess of chiral amines.

Alternative 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses supercritical CO2 as the main mobile phase component. It often provides faster separations and higher efficiency than HPLC for chiral compounds.[2] Cyclofructan-based CSPs have shown excellent performance for separating primary amines under SFC conditions.[2]

Alternative 4: NMR Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by adding a chiral solvating agent (CSA) to the sample. The CSA forms transient diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum that can be integrated for quantification. This method is non-separative and can be rapid.

Experimental Workflow Diagrams

Below are diagrams illustrating the workflows for direct and indirect chiral HPLC analysis.

direct_hplc_workflow sample Sample Preparation (Dissolve in Mobile Phase) hplc Chiral HPLC System sample->hplc Inject column Chiral Stationary Phase (CSP) hplc->column detector UV/Vis Detector column->detector data Data Acquisition & Analysis detector->data

Direct Chiral HPLC Workflow

indirect_hplc_workflow sample Sample derivatization Derivatization (with Chiral Agent) sample->derivatization diastereomers Diastereomer Mixture derivatization->diastereomers hplc Achiral HPLC System diastereomers->hplc Inject column Standard C18 Column hplc->column detector UV/Fluorescence Detector column->detector data Data Acquisition & Analysis detector->data

Indirect Chiral HPLC Workflow via Derivatization

Conclusion

The determination of the enantiomeric excess of (S)-But-3-yn-2-amine hydrochloride can be effectively achieved using chiral HPLC. The choice between a direct method on a chiral stationary phase and an indirect method involving pre-column derivatization will depend on factors such as available instrumentation, required sensitivity, and the complexity of the sample matrix. For routine analysis, direct chiral HPLC on a polysaccharide-based CSP offers a simpler and faster workflow. However, if enhanced sensitivity is paramount or direct separation proves challenging, the derivatization approach provides a robust alternative. Other techniques like SFC and NMR offer orthogonal methods for confirmation or high-throughput screening. The experimental protocols and comparative data provided in this guide serve as a valuable resource for developing and validating a suitable analytical method for this critical chiral amine.

References

Spectroscopic Showdown: Unmasking the Structural Nuances of But-3-yn-2-amine in its Free Base and Hydrochloride Salt Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of But-3-yn-2-amine as a free base versus its hydrochloride salt reveals key structural and electronic differences crucial for researchers in drug discovery and chemical synthesis. This guide provides an in-depth analysis of the expected changes in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering valuable insights for the characterization and handling of this versatile chemical compound.

In the world of chemical research and development, understanding the precise structure of a molecule is paramount. But-3-yn-2-amine, a valuable building block in organic synthesis, can exist in different forms, primarily as a free base and as a hydrochloride salt. The conversion between these two forms, through a simple acid-base reaction, induces significant changes in the molecule's electronic environment, which are readily observable through spectroscopic techniques. This guide presents a comparative analysis of the expected spectroscopic signatures of But-3-yn-2-amine and its hydrochloride salt, supported by established principles of NMR and IR spectroscopy.

A Tale of Two Forms: The Spectroscopic Fingerprints

The protonation of the amine group in But-3-yn-2-amine to form its hydrochloride salt leads to predictable and informative shifts in its spectroscopic data. Below is a summary of the anticipated quantitative data for ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: Comparative ¹H NMR Spectral Data (Predicted)
Proton But-3-yn-2-amine (Free Base) Chemical Shift (ppm) But-3-yn-2-amine HCl (Hydrochloride Salt) Chemical Shift (ppm) Reason for Shift
-CH(NH₂/NH₃⁺)- ~3.5 - 4.0~4.0 - 4.5Deshielding due to the electron-withdrawing effect of the positively charged nitrogen.
-CH₃ ~1.2 - 1.5~1.5 - 1.8Minor deshielding effect from the adjacent protonated amine.
≡C-H ~2.2 - 2.5~2.5 - 2.8Inductive effect of the nearby ammonium group.
-NH₂/-NH₃⁺ Broad, ~1.0 - 3.0Broader, ~7.5 - 8.5Protonation and increased hydrogen bonding lead to significant deshielding and broader signals.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
Carbon But-3-yn-2-amine (Free Base) Chemical Shift (ppm) But-3-yn-2-amine HCl (Hydrochloride Salt) Chemical Shift (ppm) Reason for Shift
-C(NH₂/NH₃⁺)- ~40 - 45~45 - 50Significant deshielding due to the direct attachment to the positively charged nitrogen.
-CH₃ ~20 - 25~18 - 23Shielding effect due to hyperconjugation changes upon protonation.
≡C-H ~70 - 75~75 - 80Deshielding from the inductive effect of the ammonium group.
-C≡ ~80 - 85~85 - 90Minor deshielding from the inductive effect of the ammonium group.
Table 3: Comparative IR Spectral Data (Predicted)
Vibrational Mode But-3-yn-2-amine (Free Base) Wavenumber (cm⁻¹) But-3-yn-2-amine HCl (Hydrochloride Salt) Wavenumber (cm⁻¹) Reason for Change
N-H Stretch Two sharp peaks ~3300-3400 (asymmetric and symmetric)Broad, strong absorption ~2400-3200Formation of R-NH₃⁺ causes a broad, strong absorption due to the stretching of the ammonium N-H bonds.
N-H Bend ~1590-1650~1500-1600 (asymmetric and symmetric bending)Shift in bending vibrations upon formation of the ammonium ion.
C-N Stretch ~1000-1250~1000-1250This stretch is generally less affected by protonation compared to N-H vibrations.
≡C-H Stretch ~3300~3300The terminal alkyne C-H stretch is expected to be largely unaffected.
C≡C Stretch ~2100~2100The alkyne C≡C stretch is expected to be largely unaffected.

Experimental Protocols

The acquisition of the spectroscopic data would follow standard laboratory procedures.

NMR Spectroscopy:

  • Sample Preparation: For the free base, approximately 10-20 mg of But-3-yn-2-amine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). For the hydrochloride salt, a similar amount is dissolved in a polar deuterated solvent like D₂O or DMSO-d₆.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy:

  • Sample Preparation: For the liquid free base, a thin film is prepared between two salt (NaCl or KBr) plates. For the solid hydrochloride salt, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectra are typically recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Visualizing the Chemical Transformation

The fundamental process underlying the spectroscopic differences is the acid-base reaction between the amine and hydrochloric acid. This can be visualized as a straightforward workflow.

G cluster_0 Free Base State cluster_1 Reaction cluster_2 Hydrochloride Salt State FreeBase But-3-yn-2-amine (Free Base) LonePair Lone Pair on Nitrogen FreeBase->LonePair available for reaction HCl Hydrochloric Acid (HCl) FreeBase->HCl reacts with Salt But-3-yn-2-ammonium Chloride (Hydrochloride Salt) HCl->Salt to form ProtonatedAmine Protonated Amine (NH3+) Salt->ProtonatedAmine contains

Caption: Acid-base reaction of But-3-yn-2-amine with HCl.

This transformation from a neutral molecule with a lone pair of electrons on the nitrogen to a positively charged ammonium ion is the root cause of the observed spectroscopic changes. The electron-withdrawing nature of the newly formed ammonium group deshields adjacent protons and carbons, leading to downfield shifts in the NMR spectra. In the IR spectrum, the characteristic N-H stretches of the primary amine are replaced by the broad and intense absorption of the ammonium group's N-H stretches.

This comparative guide underscores the power of spectroscopy in elucidating the structural and electronic properties of molecules. For researchers working with But-3-yn-2-amine, a clear understanding of these spectroscopic differences is essential for accurate compound identification, quality control, and the successful design of synthetic routes.

A Comparative Analysis of the Biological Activity of But-3-yn-2-amine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

But-3-yn-2-amine hydrochloride is a chiral molecule existing as two enantiomers, (R)-But-3-yn-2-amine hydrochloride and (S)-But-3-yn-2-amine hydrochloride. Based on extensive research on analogous compounds, it is highly probable that these enantiomers exhibit significant differences in their biological activity, particularly as enzyme inhibitors. The terminal alkyne group in the propargylamine moiety is a key pharmacophore known to act as a mechanism-based inactivator of flavin-dependent amine oxidases, such as monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). Stereochemistry at the chiral center is expected to play a crucial role in the potency and selectivity of enzyme inhibition.

Data Presentation: A Predictive Comparison Based on Rasagiline

To illustrate the expected stereoselectivity, we present comparative data for the well-characterized MAO-B inhibitor, rasagiline [N-propargyl-1-(R)-aminoindan], and its (S)-enantiomer. Rasagiline shares the core propargylamine feature with But-3-yn-2-amine.

CompoundTarget EnzymeIC50 (nM)Potency Difference (R vs. S)Reference
(R)-Rasagiline MAO-A412~93-fold more selective for MAO-B[1][2]
MAO-B4.43[1][2]
(S)-Rasagiline (TVP-1022) MAO-AInactive[1][2]
MAO-B>17,000[1][2]

Table 1: Comparative in vitro inhibitory activity of rasagiline enantiomers against rat brain monoamine oxidase (MAO). The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

This substantial difference in potency strongly suggests that the (R)- and (S)-enantiomers of this compound will also exhibit significant stereoselectivity in their biological targets. It is plausible that one enantiomer will be a significantly more potent inhibitor of its target enzyme(s) than the other.

Mechanism of Action and Signaling Pathway

Propargylamines, including presumably the active enantiomer of this compound, are known to act as irreversible, mechanism-based inhibitors of MAO. The inhibition proceeds via the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This covalent modification permanently inactivates the enzyme.

The inhibition of MAO-A and MAO-B leads to a decrease in the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] This results in an increased concentration of these neurotransmitters in the synaptic cleft, which is the underlying mechanism for the therapeutic effects of MAO inhibitors in neurological and psychiatric disorders.[4]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Metabolism Vesicles Vesicles Monoamines->Vesicles Uptake Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Synaptic_Cleft Synaptic_Cleft Vesicles->Synaptic_Cleft Release Propargylamine_Inhibitor But-3-yn-2-amine (active enantiomer) Propargylamine_Inhibitor->MAO Irreversible Inhibition MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of (R)- and (S)-enantiomers D Add compounds to 96-well plate A->D B Prepare MAO enzyme (A and B isoforms) E Add MAO enzyme and pre-incubate B->E C Prepare reaction mix (Substrate, Amplex Red, HRP) F Initiate reaction with reaction mix C->F D->E E->F G Incubate at 37°C F->G H Measure fluorescence G->H I Calculate % inhibition H->I J Determine IC50 values I->J

References

Cost-benefit analysis of different synthetic routes to But-3-yn-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

But-3-yn-2-amine hydrochloride is a valuable building block in medicinal chemistry and drug development, prized for its reactive propargylamine moiety. The efficient and cost-effective synthesis of this intermediate is a critical consideration for any research program. This guide provides a detailed comparison of three common synthetic routes to this compound: Reductive Amination, the Gabriel Synthesis, and Direct Alkylation of Ammonia. Each route is evaluated based on a cost-benefit analysis, experimental protocol, and overall feasibility for laboratory and potential scale-up applications.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Reductive Amination Route 2: Gabriel Synthesis Route 3: Alkylation of Ammonia
Starting Materials 3-Butyn-2-one, Ammonia, Sodium Borohydride3-Chloro-1-butyne, Potassium Phthalimide, Hydrazine3-Chloro-1-butyne, Liquid Ammonia
Overall Yield (Estimated) 60-70%55-65%30-40%
Cost per Gram (Estimated) ModerateHighLow
Key Advantages Good yield, readily available starting materials, one-pot potential.High purity of the primary amine, avoids over-alkylation.Inexpensive starting materials, straightforward procedure.
Key Disadvantages Potential for side reactions (e.g., reduction of the alkyne), requires careful control of reaction conditions.Multi-step process, harsh deprotection conditions can be required, high cost of phthalimide reagent.Poor selectivity leading to a mixture of primary, secondary, and tertiary amines; requires a large excess of ammonia.
Safety & Environmental Use of flammable solvents and sodium borohydride which is a water-reactive flammable solid.Use of flammable solvents and toxic hydrazine.Use of highly volatile and corrosive liquid ammonia, requires a pressure vessel.

Route 1: Reductive Amination of 3-Butyn-2-one

This method involves the reaction of a ketone, 3-butyn-2-one, with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol

Step 1: Reductive Amination

  • To a solution of 3-butyn-2-one (1.0 eq) in methanol (5 mL/mmol of ketone) cooled to 0 °C in an ice bath, add a 7 M solution of ammonia in methanol (5.0 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium borohydride (1.5 eq) portion-wise over 1 hour, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water (2 mL/mmol of ketone).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with diethyl ether (3 x 10 mL/mmol of ketone).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude But-3-yn-2-amine.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude amine in a minimal amount of diethyl ether.

  • Slowly add a 2 M solution of hydrochloric acid in diethyl ether with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

Cost and Yield Analysis
Reagent Molecular Weight ( g/mol ) Quantity (molar eq.) Estimated Cost (USD/mol)
3-Butyn-2-one68.071.0150 - 200
Ammonia (7M in MeOH)17.035.020 - 30
Sodium Borohydride37.831.510 - 15
Methanol32.04Solvent1 - 2
Diethyl Ether74.12Solvent2 - 3
Hydrochloric Acid36.461.05 - 10
Estimated Total Cost per Mole 188 - 260 USD
Estimated Yield 60-70%

Note: Costs are estimates based on commercially available reagent prices and may vary.

Synthetic Pathway

Reductive_Amination ketone 3-Butyn-2-one amine But-3-yn-2-amine ketone->amine + NH3, NaBH4 in MeOH hcl_salt But-3-yn-2-amine HCl amine->hcl_salt + HCl in Et2O

Caption: Reductive amination of 3-butyn-2-one.

Route 2: Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines that avoids the over-alkylation issues seen with direct alkylation. It involves the alkylation of potassium phthalimide followed by deprotection.

Experimental Protocol

Step 1: N-Alkylation of Potassium Phthalimide

  • To a solution of potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol of phthalimide), add 3-chloro-1-butyne (1.0 eq).

  • Heat the mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour it into ice-water (50 mL/mmol of phthalimide).

  • Filter the resulting precipitate, wash with water, and dry to yield N-(1-methyl-2-propynyl)phthalimide.

Step 2: Deprotection with Hydrazine

  • Suspend the N-alkylated phthalimide (1.0 eq) in ethanol (10 mL/mmol).

  • Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and add an equal volume of 1 M hydrochloric acid.

  • Filter the precipitated phthalhydrazide and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and wash with dichloromethane to remove any remaining impurities.

  • Make the aqueous layer basic (pH > 12) with 2 M sodium hydroxide and extract with diethyl ether (3 x 10 mL/mmol).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to give crude But-3-yn-2-amine.

Step 3: Hydrochloride Salt Formation

  • Follow the same procedure as in Route 1, Step 2.

Cost and Yield Analysis
Reagent Molecular Weight ( g/mol ) Quantity (molar eq.) Estimated Cost (USD/mol)
3-Chloro-1-butyne88.531.0100 - 150
Potassium Phthalimide185.221.150 - 70
DMF73.09Solvent5 - 10
Hydrazine Hydrate50.061.215 - 25
Ethanol46.07Solvent1 - 2
Hydrochloric Acid36.461.05 - 10
Estimated Total Cost per Mole 176 - 267 USD
Estimated Yield 55-65%

Note: Costs are estimates based on commercially available reagent prices and may vary.

Synthetic Pathway

Gabriel_Synthesis halide 3-Chloro-1-butyne phthalimide N-(1-methyl-2-propynyl)phthalimide halide->phthalimide + Potassium Phthalimide in DMF amine But-3-yn-2-amine phthalimide->amine + Hydrazine Hydrate in EtOH hcl_salt But-3-yn-2-amine HCl amine->hcl_salt + HCl in Et2O

Caption: Gabriel synthesis of But-3-yn-2-amine.

Route 3: Alkylation of Ammonia

Direct alkylation of ammonia with an alkyl halide is the most straightforward approach conceptually, but it often suffers from poor selectivity.

Experimental Protocol

Step 1: Alkylation

  • In a sealed pressure vessel, condense liquid ammonia (20 eq).

  • Slowly add a solution of 3-chloro-1-butyne (1.0 eq) in a minimal amount of ethanol while maintaining the temperature below -33 °C.

  • Seal the vessel and allow it to warm to room temperature. Stir for 48 hours.

  • Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Dissolve the residue in water and extract with diethyl ether to remove unreacted starting material and byproducts.

  • The aqueous layer contains a mixture of the hydrochloride salts of the primary, secondary, and tertiary amines.

Step 2: Isolation and Hydrochloride Salt Formation

  • Acidify the aqueous layer with concentrated hydrochloric acid.

  • Evaporate the water under reduced pressure to obtain a mixture of ammonium chloride and the amine hydrochlorides.

  • Fractional crystallization or chromatography is required to isolate the desired this compound from the mixture.

Cost and Yield Analysis
Reagent Molecular Weight ( g/mol ) Quantity (molar eq.) Estimated Cost (USD/mol)
3-Chloro-1-butyne88.531.0100 - 150
Liquid Ammonia17.0320.010 - 20
Ethanol46.07Solvent1 - 2
Hydrochloric Acid36.46Excess5 - 10
Estimated Total Cost per Mole 116 - 182 USD
Estimated Yield 30-40%

Note: Costs are estimates based on commercially available reagent prices and may vary. The low yield and difficult purification significantly impact the practical cost-effectiveness.

Synthetic Pathway

Alkylation_of_Ammonia halide 3-Chloro-1-butyne amine_mixture Mixture of Amines halide->amine_mixture + Excess Liquid NH3 hcl_salt But-3-yn-2-amine HCl (after purification) amine_mixture->hcl_salt + HCl, Purification

Caption: Alkylation of ammonia with 3-chloro-1-butyne.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to all three synthetic routes, from reaction setup to final product isolation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation A Combine Reactants and Solvent B Control Reaction Conditions (T, time) A->B C Quench Reaction B->C D Extraction C->D E Drying of Organic Layer D->E F Solvent Removal E->F G Purification (Crystallization/Chromatography) F->G H Hydrochloride Salt Formation G->H I Final Product Isolation (Filtration & Drying) H->I

Caption: General laboratory workflow for synthesis.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific needs of the research program, including budget, required purity, and available equipment.

  • Reductive Amination offers a good balance of yield and cost, making it a strong candidate for general laboratory use.

  • The Gabriel Synthesis is the preferred method when high purity of the primary amine is paramount, despite its higher cost and additional steps.

  • Direct Alkylation of Ammonia , while seemingly the simplest and cheapest, is often impractical due to low yields and significant purification challenges, making it less suitable for most applications unless a mixture of amines is acceptable or a highly efficient purification method is available.

Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific objectives.

A Comparative Guide to the Synthesis of But-3-yn-2-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of synthetic routes to But-3-yn-2-amine hydrochloride, a valuable building block in pharmaceutical and chemical research, is presented. This guide focuses on the scalability of three primary methods: Reductive Amination, the Mitsunobu Reaction, and the Gabriel Synthesis, providing a detailed comparison of their respective advantages and drawbacks, supported by experimental data.

This compound is a key intermediate in the synthesis of a variety of organic molecules. Its propargylamine structure is a feature in numerous biologically active compounds, making efficient and scalable access to this compound a significant area of interest for chemists in drug discovery and development. This guide outlines and compares three distinct synthetic pathways to this versatile amine.

Comparison of Synthesis Methods

The selection of an optimal synthetic route is contingent on several factors, including yield, purity, cost of reagents, reaction conditions, and overall process safety. The following table summarizes the key quantitative parameters for the three discussed methods.

ParameterReductive Amination of But-3-yn-2-oneMitsunobu Reaction of But-3-yn-2-olGabriel Synthesis from 2-Chloro-3-butyne
Starting Material But-3-yn-2-oneBut-3-yn-2-ol2-Chloro-3-butyne
Key Reagents Ammonia/Ammonium salt, Reducing agent (e.g., NaBH₃CN)Triphenylphosphine, DEAD/DIAD, Hydrazoic acid or PhthalimidePotassium phthalimide, Hydrazine
Typical Yield Good to ExcellentModerate to GoodModerate to Good
Purity Generally highVariable, requires careful purificationHigh
Reaction Steps Typically 2 (oxidation, reductive amination)2-3 (activation, substitution, deprotection)2 (substitution, deprotection)
Scalability Generally good, amenable to one-pot procedures.[1]Challenging due to stoichiometric byproducts and potentially hazardous reagents.Moderate, can be limited by the solubility of intermediates and harsh deprotection steps.[2]
Key Advantages High atom economy, potential for one-pot reaction.Stereospecific inversion of configuration possible.Avoids over-alkylation, good for primary amines.[2][3][4]
Key Disadvantages Requires synthesis of the ketone precursor.Formation of stoichiometric triphenylphosphine oxide, use of hazardous azides or harsh deprotection for phthalimide.[5]Harsh deprotection conditions (acidic hydrolysis or hydrazinolysis) can be problematic.[2]

Experimental Protocols

Detailed experimental procedures for the key transformations in each synthetic route are provided below.

Method 1: Reductive Amination of But-3-yn-2-one

This method involves the initial oxidation of the readily available but-3-yn-2-ol to the corresponding ketone, but-3-yn-2-one, followed by reductive amination.

Step 1: Oxidation of But-3-yn-2-ol to But-3-yn-2-one (Exemplary Protocol)

A solution of but-3-yn-2-ol (1 equivalent) in a suitable solvent such as dichloromethane is treated with an oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation cocktail at controlled temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration through a pad of silica gel and the solvent is removed under reduced pressure to yield but-3-yn-2-one, which can be used in the next step without further purification.

Step 2: Reductive Amination of But-3-yn-2-one

To a solution of but-3-yn-2-one (1 equivalent) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in a suitable solvent like methanol, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) is added portion-wise at 0 °C.[1][6][7] The reaction mixture is stirred at room temperature until the imine intermediate is fully reduced, as monitored by TLC or GC-MS. The reaction is then quenched, and the solvent is removed. The residue is taken up in an organic solvent and washed with an aqueous base. The organic layer is dried and concentrated. The resulting free amine is then converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or isopropanol, followed by filtration and drying of the precipitated solid.

Method 2: Mitsunobu Reaction of But-3-yn-2-ol

This route allows for the direct conversion of the hydroxyl group of but-3-yn-2-ol to an amino group, often with inversion of stereochemistry if a chiral alcohol is used.[8][9]

Step 1: Azide Formation via Mitsunobu Reaction

To a cooled (0 °C) solution of but-3-yn-2-ol (1 equivalent), triphenylphosphine (1.5 equivalents), and hydrazoic acid (HN₃, 1.5 equivalents, handled with extreme caution) in an anhydrous solvent like THF, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed, and the crude product is purified by chromatography to separate the desired azide from the triphenylphosphine oxide byproduct.

Alternative using Phthalimide: Phthalimide can be used as the nitrogen nucleophile in place of hydrazoic acid under similar conditions.[8]

Step 2: Reduction of the Azide to the Amine

The purified azide is dissolved in a suitable solvent like methanol or ethanol and subjected to reduction. This can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a palladium catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄). Upon completion of the reduction, the catalyst is filtered off (in the case of hydrogenation), and the reaction is carefully quenched. After an aqueous workup, the free amine is isolated.

Deprotection of Phthalimide: If phthalimide was used, the N-alkylphthalimide intermediate is cleaved by treatment with hydrazine hydrate in a solvent like ethanol, followed by an acidic workup to liberate the primary amine.[2][3][4]

Step 3: Hydrochloride Salt Formation

The resulting But-3-yn-2-amine is converted to its hydrochloride salt as described in Method 1.

Method 3: Gabriel Synthesis from 2-Chloro-3-butyne

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, effectively preventing the common issue of over-alkylation.[2][3][4][10]

Step 1: N-Alkylation of Potassium Phthalimide

A mixture of 2-chloro-3-butyne (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) is heated. The reaction progress is monitored by TLC. Once the starting halide is consumed, the reaction mixture is cooled and poured into water to precipitate the N-(but-3-yn-2-yl)phthalimide. The solid is collected by filtration and washed with water.

Step 2: Hydrazinolysis of the Phthalimide

The N-alkylated phthalimide is suspended in ethanol, and hydrazine hydrate (1.2 equivalents) is added. The mixture is heated to reflux. A precipitate of phthalhydrazide will form. After cooling, the mixture is acidified with hydrochloric acid and the precipitate is filtered off. The filtrate, containing the desired amine hydrochloride, is then concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Synthesis Pathway Visualization

The following diagram illustrates the logical relationships between the different synthetic approaches to this compound.

Synthesis_Pathways cluster_mitsunobu Mitsunobu Reaction cluster_gabriel Gabriel Synthesis But3yn2ol But-3-yn-2-ol But3yn2one But-3-yn-2-one But3yn2ol->But3yn2one Oxidation Azide But-3-yn-2-yl azide But3yn2ol->Azide PPh₃, DEAD, HN₃ Phthalimide_Intermediate_M N-(But-3-yn-2-yl)phthalimide But3yn2ol->Phthalimide_Intermediate_M PPh₃, DEAD, Phthalimide FinalProduct But-3-yn-2-amine Hydrochloride But3yn2one->FinalProduct Reductive Amination ChloroButyne 2-Chloro-3-butyne Phthalimide_Intermediate_G N-(But-3-yn-2-yl)phthalimide ChloroButyne->Phthalimide_Intermediate_G Potassium Phthalimide Azide->FinalProduct Reduction, HCl Phthalimide_Intermediate_M->FinalProduct Hydrazinolysis, HCl Phthalimide_Intermediate_G->FinalProduct Hydrazinolysis, HCl

Figure 1. Synthetic pathways to this compound.

Conclusion

Each of the discussed synthetic routes to this compound offers a unique set of advantages and challenges. The Reductive Amination pathway is often favored for its potential for high yields and amenability to large-scale production, particularly if a one-pot procedure can be optimized. The Mitsunobu Reaction provides a valuable alternative, especially when stereochemical control is desired, though its scalability is hampered by byproduct removal and the use of hazardous reagents. The Gabriel Synthesis remains a reliable method for producing primary amines without over-alkylation, but the harsh deprotection conditions can be a significant drawback for sensitive substrates. The ultimate choice of method will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and safety considerations.

References

Performance of But-3-yn-2-amine Hydrochloride in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of But-3-yn-2-amine hydrochloride as a building block in parallel synthesis, a cornerstone of modern drug discovery. Due to a lack of direct head-to-head comparative studies in published literature, this guide synthesizes available data on analogous compounds and reaction types to present a representative performance comparison. The experimental data presented herein is illustrative and intended to highlight the expected performance differences between this compound and its alternatives.

Introduction to this compound in Drug Discovery

This compound is a versatile bifunctional building block possessing both a terminal alkyne and a secondary amine. This combination makes it a valuable reagent for generating molecular diversity in compound libraries through various chemical transformations. The terminal alkyne allows for participation in powerful reactions such as the Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition - CuAAC), and various other cycloadditions. The amine functionality enables participation in reactions like amide bond formation, reductive amination, and multicomponent reactions such as the Ugi reaction. Its hydrochloride salt form generally offers improved stability and solubility in polar solvents, facilitating handling in high-throughput settings.[1]

The strategic placement of a methyl group adjacent to the amine introduces steric hindrance, which can influence reactivity and the conformational properties of the final products. This guide will compare the expected performance of this compound with two common alternatives: Propargylamine hydrochloride (less sterically hindered) and But-3-yn-1-amine hydrochloride (isomeric, with the amine at a different position).

Comparative Performance in Key Parallel Synthesis Reactions

The utility of this compound in parallel synthesis is best understood by examining its performance in key reactions used for library generation. The following sections provide a comparative analysis based on expected reactivity and yields.

A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling is a powerful one-pot, three-component reaction for the synthesis of propargylamines.[2][3][4] This reaction is widely used in library synthesis due to its operational simplicity and high atom economy.[5][6]

Logical Workflow for A³ Coupling Reaction:

A3_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_output Output Aldehyde Aldehyde Mixing Mix Reactants & Catalyst Aldehyde->Mixing Amine Amine (e.g., But-3-yn-2-amine HCl) Amine->Mixing Alkyne Terminal Alkyne Alkyne->Mixing Catalyst Catalyst (e.g., Cu(I) salt) Catalyst->Mixing Solvent Solvent (e.g., Toluene, neat) Solvent->Mixing Temperature Temperature (e.g., 70-100 °C) Heating Heat Reaction Mixture Temperature->Heating Mixing->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Parallel Purification Workup->Purification Product Propargylamine Library Purification->Product

Caption: Workflow for a typical A³ coupling reaction in a parallel synthesis format.

Data Presentation: Representative Yields in A³ Coupling

Building BlockSteric Hindrance at AmineExpected Average Yield (%)Notes
Propargylamine hydrochlorideLow85-95Generally high reactivity and yields.[2]
This compound Moderate 70-85 The methyl group may slightly reduce reaction rates and yields compared to propargylamine.
But-3-yn-1-amine hydrochlorideLow80-90Reactivity is expected to be high, similar to propargylamine.[7]

Experimental Protocol: General Procedure for Parallel A³ Coupling

  • To an array of reaction vials, add the aldehyde (1.0 eq.).

  • Add a solution of the respective amine hydrochloride (1.2 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in a suitable solvent (e.g., toluene).

  • Add the terminal alkyne (1.1 eq.).

  • Add the copper(I) catalyst (e.g., CuI, 5 mol%).

  • Seal the vials and heat the reaction block to 80 °C for 12-24 hours.

  • Cool the reaction block to room temperature.

  • Quench the reactions with aqueous ammonium chloride solution.

  • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Isolate the organic phase and concentrate under reduced pressure.

  • Purify the library of products using parallel flash chromatography or preparative HPLC.[8][9]

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, allowing for the rapid assembly of complex, peptide-like molecules from four readily available starting materials.[10][11][12]

Logical Workflow for Ugi Reaction:

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_output Output Aldehyde Aldehyde/Ketone Mixing Combine Reactants Aldehyde->Mixing Amine Amine (e.g., But-3-yn-2-amine HCl) Amine->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Temperature Room Temperature Stirring Stir at RT Temperature->Stirring Mixing->Stirring Isolation Precipitation or Workup & Purification Stirring->Isolation Product Bis-amide Library Isolation->Product

Caption: Workflow for a typical Ugi four-component reaction for library synthesis.

Data Presentation: Representative Yields in Ugi-4CR

Building BlockSteric Hindrance at AmineExpected Average Yield (%)Notes
Propargylamine hydrochlorideLow60-80Generally performs well in Ugi reactions.[13]
This compound Moderate 45-65 The steric bulk of the secondary amine may lead to lower yields compared to primary amines.[14]
But-3-yn-1-amine hydrochlorideLow60-80As a primary amine, it is expected to perform well.

Experimental Protocol: General Procedure for Parallel Ugi-4CR

  • To an array of reaction vials, add the carboxylic acid (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in methanol.

  • Add a solution of the amine hydrochloride (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in methanol.

  • Add the isocyanide (1.0 eq.).

  • Seal the vials and shake at room temperature for 24-48 hours.

  • If a precipitate forms, isolate by filtration and wash.

  • If no precipitate forms, concentrate the reaction mixtures and purify by parallel preparative HPLC.[10][15]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry

"Click" chemistry, particularly the CuAAC reaction, is a highly efficient and bioorthogonal reaction used to form stable triazole linkages.[13][16][17] The terminal alkyne of this compound makes it an excellent substrate for this transformation.

Signaling Pathway for CuAAC Reaction:

CuAAC_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_output Product Alkyne Terminal Alkyne (e.g., from But-3-yn-2-amine derivative) Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide forms Azide Organic Azide Cu_Triazolide Copper Triazolide Azide->Cu_Triazolide reacts with Cu_II Cu(II) Precursor Cu_I Cu(I) Catalyst Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I Cu_I->Cu_Acetylide Cu_Acetylide->Cu_Triazolide Cu_Triazolide->Cu_I regenerates Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole Protonolysis

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation: Representative Reaction Efficiency in CuAAC

Building BlockSteric Hindrance near AlkyneExpected Reaction TimeExpected Yield (%)Notes
Propargylamine hydrochloride derivativeLow1-4 hours>95Highly efficient and rapid reaction.[16]
This compound derivative Low 1-4 hours >95 The steric hindrance is remote from the alkyne, so high efficiency is expected.
But-3-yn-1-amine hydrochloride derivativeLow1-4 hours>95Similar high efficiency is expected.[18]

Experimental Protocol: General Procedure for Parallel CuAAC

  • In an array of reaction vials, dissolve the alkyne-containing substrate (1.0 eq.) (derived from the amine building block) and the azide (1.0 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).

  • Add a freshly prepared solution of sodium ascorbate (0.3 eq.) in water.

  • Add a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

  • Seal the vials and stir at room temperature for 1-12 hours.

  • Monitor the reactions by LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent or purify directly by parallel preparative HPLC.[16]

Alternatives to this compound

Several alternatives to this compound are commercially available, each offering distinct advantages and disadvantages.

Alternative Building BlockKey Structural DifferenceAdvantagesDisadvantages
Propargylamine hydrochloride Unsubstituted propargyl groupLess steric hindrance, potentially higher reactivity in some cases, lower cost.[19]Lacks the chiral center and methyl substituent which may be desirable for scaffold diversity.
But-3-yn-1-amine hydrochloride Isomeric, primary aminePrimary amine may be more reactive in certain reactions (e.g., Ugi), less steric hindrance.[7][20]Different substitution pattern on the final product.
Homopropargylamine hydrochloride Extra methylene spacerIncreased flexibility in the final molecule.Different spatial arrangement of functional groups.
Substituted Propargylamines Various substituents on the alkyne or amineAllows for greater control over the properties of the final products.May be more expensive and have altered reactivity.

Conclusion

This compound is a valuable and versatile building block for parallel synthesis, enabling access to diverse compound libraries through a variety of powerful chemical transformations. Its key advantage lies in the introduction of a methyl-substituted chiral center adjacent to the amine, providing a unique structural motif compared to simpler propargylamines.

While the steric hindrance from the methyl group may lead to slightly lower yields in some reactions like the Ugi-4CR compared to less hindered primary amines, its performance in reactions involving the terminal alkyne, such as CuAAC, is expected to be excellent. The choice between this compound and its alternatives will ultimately depend on the specific goals of the library synthesis, including the desired structural diversity, the need for a chiral center, and the specific chemical transformations to be employed. For applications where the introduction of a stereocenter and a methyl group is desirable for exploring new chemical space, this compound represents an excellent choice.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of But-3-yn-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of But-3-yn-2-amine hydrochloride, a key compound in various synthetic applications. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard and Safety Information

This compound is classified as a hazardous substance. Key safety data is summarized below.

Identifier Value Source
CAS Number 42105-26-0[1]
Molecular Formula C4H8ClN[1]
GHS Pictogram GHS07 (Harmful)
Signal Word Warning[1]
Hazard Statement H317: May cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment.

  • Gloves: Wear appropriate protective gloves to prevent skin contact.

  • Protective Clothing: Use a lab coat or other protective clothing.

  • Eye Protection: Safety glasses or goggles are necessary to protect from splashes.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Disposal Workflow

The following diagram outlines the logical workflow for the safe disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Identify But-3-yn-2-amine hydrochloride for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Safety First transfer Carefully Transfer Waste into the Container container Select a Suitable, Labeled, and Closed Waste Container ppe->container 2. Prepare Container seal Securely Seal the Container transfer->seal 3. Contain decontaminate Decontaminate Work Area and Equipment seal->decontaminate 4. Clean Up storage Store in a Designated, Cool, and Dry Area disposal_co Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_co 5. Professional Handover end End: Disposal Complete disposal_co->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure

1. Preparation and Segregation:

  • Clearly identify the this compound waste.

  • Keep the chemical in a suitable and closed container for disposal.[3]

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Spill Management (if applicable):

  • In case of a spill, prevent further leakage if it is safe to do so.[3]

  • Remove all sources of ignition and use spark-proof tools.[3]

  • Collect the spilled material and place it in the designated waste container.[3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

  • Ensure the area is well-ventilated.

3. Waste Collection:

  • Carefully transfer the waste material into the designated, properly labeled waste container.

  • Ensure the container is tightly closed to prevent leaks or spills.[3][4]

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[3]

  • Store it away from incompatible materials and foodstuffs.[3]

5. Final Disposal:

  • The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not discharge the material into sewer systems or the environment.[3]

  • Disposal must be in accordance with local and national regulations.[4] It is recommended to entrust the disposal to a licensed waste disposal company.[4][5]

6. Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[3]

By following these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling But-3-yn-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for But-3-yn-2-amine hydrochloride, a versatile building block in organic synthesis.

Chemical Identifier:

  • CAS Number: 42105-26-0

  • Molecular Formula: C₄H₈ClN

  • Molecular Weight: 105.56 g/mol [1]

Hazard Identification and Precautionary Measures: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it may cause an allergic skin reaction (H317)[1]. Therefore, adherence to strict safety protocols is essential.

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Harmful)

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[2].

  • P302+P352: IF ON SKIN: Wash with plenty of water[2].

  • P363: Wash contaminated clothing before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant[2].

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Chemical safety goggles or a face shieldMust be worn at all times to protect from splashes.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling amines. Inspect gloves for any signs of degradation or perforation before use.
Body Flame-resistant lab coat and a chemical-resistant apronThe lab coat should be fully buttoned. An apron provides an additional layer of protection against spills.
Feet Closed-toe shoesShoes must fully cover the feet; perforated shoes or sandals are not permitted.
Respiratory RespiratorMay be necessary in situations where airborne exposure is possible, such as when handling the solid outside of a fume hood.
Operational Plan: Handling and Storage

Storage:

  • Store in a cool, dry, and well-ventilated area[3].

  • Keep the container tightly closed and protect from light[4].

  • Recommended storage temperature is 4°C[4].

  • Store under an inert gas, such as nitrogen.

Handling:

  • Preparation: Conduct a pre-operational risk assessment. Ensure that a safety shower and eyewash station are readily accessible.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Dispensing: As this compound is a solid, care should be taken to avoid generating dust during weighing and transfer.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling. Clean all equipment and the work area to prevent contamination.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][6]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][6]
Disposal Plan

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of this compound and any reaction residues in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Contaminated Materials: Any materials contaminated with the chemical, such as gloves, paper towels, and weighing paper, should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Containers: Empty containers may retain product residues and should be disposed of in an approved manner.

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations. Do not dispose of amines in drains or sewers[2]. Entrust disposal to a licensed waste disposal company[7].

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly for N-alkylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The following are detailed, representative methodologies.

N-Alkylation of this compound

This protocol is adapted from a general method for the N-alkylation of primary amines and is expected to be applicable to this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., triethylamine or Hünig's base)

  • Acetonitrile (anhydrous)

  • Round bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous acetonitrile.

  • Add the base (2.2 equivalents) to the suspension and stir for 10-15 minutes at room temperature to generate the free amine in situ.

  • To the resulting mixture, add the alkyl halide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkyl-but-3-yn-2-amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the copper-catalyzed "click" reaction, for which this compound can serve as the alkyne component after in-situ neutralization.

Materials:

  • This compound

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • A suitable solvent system (e.g., a mixture of water and t-butanol)

  • A suitable base (e.g., triethylamine)

  • Reaction vessel (e.g., a vial or round bottom flask)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0 equivalent) in the chosen solvent system.

  • Add the base (1.1 equivalents) to neutralize the hydrochloride salt.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate (0.1 equivalents) in water.

  • To the stirred solution of the amine and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or recrystallization.

Visualized Workflows

The following diagrams illustrate the logical flow of the handling and experimental procedures.

SafeHandlingWorkflow Safe Handling and PPE Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE (Goggles, Gloves, Lab Coat) RiskAssessment->GatherPPE CheckHood Verify Fume Hood Functionality GatherPPE->CheckHood WeighSolid Weigh Solid in Fume Hood CheckHood->WeighSolid Transfer Transfer to Reaction Vessel WeighSolid->Transfer PerformReaction Conduct Experiment Transfer->PerformReaction Decontaminate Decontaminate Glassware & Surfaces PerformReaction->Decontaminate SegregateWaste Segregate Solid & Liquid Waste Decontaminate->SegregateWaste Dispose Dispose of Hazardous Waste per Protocol SegregateWaste->Dispose ExperimentalWorkflow General Experimental Workflow cluster_alkylation N-Alkylation cluster_cuaac CuAAC Reaction StartA Start FreeAmine Generate Free Amine (Base Addition) StartA->FreeAmine AddHalide Add Alkyl Halide FreeAmine->AddHalide ReactA React & Monitor AddHalide->ReactA WorkupA Aqueous Workup ReactA->WorkupA PurifyA Purify Product WorkupA->PurifyA EndA End PurifyA->EndA StartC Start MixReactants Mix Amine, Azide & Base StartC->MixReactants AddCatalyst Add NaAsc & CuSO4 MixReactants->AddCatalyst ReactC React & Monitor AddCatalyst->ReactC WorkupC Aqueous Workup ReactC->WorkupC PurifyC Purify Product WorkupC->PurifyC EndC End PurifyC->EndC

References

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Retrosynthesis Analysis

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But-3-yn-2-amine hydrochloride
Reactant of Route 2
But-3-yn-2-amine hydrochloride

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